(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(6-9)4-8(5-7)10-2-3-11-8/h9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUFHGLVRNMFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)OCCO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol (CAS 1638764-50-7).
Executive Summary
(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol is a high-value spirocyclic building block used in modern drug discovery to enhance the physicochemical properties of lead compounds. As a protected derivative of 3-hydroxy-3-methylcyclobutanone, it serves as a critical module for introducing sp³-rich complexity ("escaping flatland") and acting as a bioisostere for gem-dimethyl groups or carbonyl precursors. Its spiro[3.4]octane core offers a rigid, defined exit vector that restricts conformational flexibility, potentially improving target binding affinity and metabolic stability.
Structural Analysis & Physicochemical Profile
Molecule Identity[1]
-
IUPAC Name: (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol[1]
-
Molecular Formula: C₈H₁₄O₃[1]
-
SMILES: CC1(CO)CC2(C1)OCCO2
Core Properties
The molecule features a spiro[3.4]octane skeleton where a cyclobutane ring is spiro-fused to a 1,3-dioxolane ring. The dioxolane moiety acts as a robust ethylene ketal protecting group for the cyclobutanone ketone.
| Property | Value / Description | Significance |
| LogP (Calc) | ~0.2 – 0.6 | Low lipophilicity ensures good solubility in polar organic solvents and compatibility with fragment-based screening. |
| TPSA | ~48 Ų | Moderate polar surface area (2 ether oxygens + 1 hydroxyl) supports membrane permeability. |
| H-Bond Donors | 1 (OH) | Primary alcohol serves as the primary handle for derivatization (e.g., SN2, Mitsunobu). |
| H-Bond Acceptors | 3 (2 Ether, 1 OH) | Dioxolane oxygens can engage in weak H-bonding interactions. |
| Stereochemistry | Achiral (Plane of symmetry) | The molecule possesses a plane of symmetry passing through C2 and C4 (spiro), simplifying analysis (no enantiomers). |
Synthetic Accessibility & Manufacturing
The synthesis of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol is a linear, 3-step process starting from commercially available ethyl 3-oxocyclobutanecarboxylate . This route is preferred for its scalability and the stability of intermediates.
Synthesis Workflow
Figure 1: Synthetic pathway from ethyl 3-oxocyclobutanecarboxylate to the target alcohol.
Detailed Protocols
Step 1: Ketalization
-
Objective: Protect the C3-ketone to prevent side reactions during alkylation and reduction.
-
Protocol: Reflux ethyl 3-oxocyclobutanecarboxylate with ethylene glycol (1.2 equiv) and catalytic p-toluenesulfonic acid (PTSA) in toluene using a Dean-Stark trap to remove water.
-
Causality: Removal of water drives the equilibrium toward the ketal (Le Chatelier’s principle).
Step 2: α-Alkylation (The Critical Step)
-
Objective: Introduce the methyl group at the quaternary center.
-
Protocol: Treat the protected ester (Int1) with Lithium Diisopropylamide (LDA) in THF at -78°C to generate the enolate. Add Methyl Iodide (MeI) dropwise.
-
Key Insight: The ketal group is stable to strong bases like LDA. The cyclobutane ring strain does not prohibit enolization, but temperature control (-78°C) is vital to prevent ring-opening or polymerization.
Step 3: Reduction
-
Objective: Convert the ester to the primary alcohol.
-
Protocol: Add the methylated ester (Int2) to a suspension of Lithium Aluminum Hydride (LiAlH₄) in dry THF at 0°C. Quench via Fieser workup.
-
Self-Validating Check: The disappearance of the ester carbonyl peak (~1730 cm⁻¹) in IR and the appearance of the alcohol CH₂ signal in ¹H NMR confirm conversion.
Reactivity & Functionalization[4]
This building block is designed to be a versatile "handle." The primary alcohol allows attachment to drug scaffolds, while the ketal serves as a "masked" ketone.
Reactivity Profile
Figure 2: Divergent reactivity pathways for library synthesis.
Handling & Stability
-
Acid Sensitivity: The dioxolane ring is acid-labile . Exposure to aqueous acids (HCl, TFA) will hydrolyze the ketal, regenerating the cyclobutanone.
-
Precaution: If acidic conditions are required for other transformations (e.g., Boc-deprotection elsewhere), use mild conditions or ensure the ketone is the desired final state.
-
-
Thermal Stability: The spirocyclic core is thermally stable up to ~150°C, making it compatible with standard microwave coupling protocols.
Medicinal Chemistry Applications
"Escape from Flatland" (Fsp³)
Replacing flat aromatic rings with saturated spirocycles increases the fraction of sp³-hybridized carbons (Fsp³). This correlates with:
-
Improved Solubility: Disruption of crystal packing forces.
-
Higher Selectivity: The rigid, 3D structure fits more specifically into chiral protein pockets than flat aromatics.
Bioisosterism
The 2-methyl-spiro[3.4]octane motif acts as a bioisostere for:
-
Gem-dimethyl groups: The C2-methyl provides steric bulk similar to a gem-dimethyl, but the spiro cycle ties back the other methyl into a ring, reducing entropic penalty upon binding.
-
Cyclohexane surrogates: The spiro system mimics the space-filling properties of larger rings but with distinct vectors.
Exit Vector Engineering
The cyclobutane ring is puckered. Substituents at the C2 position (methyl and hydroxymethyl) project at defined angles, distinct from cyclohexane or piperidine analogs. This allows medicinal chemists to fine-tune the orientation of pharmacophores attached to the alcohol handle.
References
-
Synthesis of Spirocyclic Scaffolds: Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010.
- Spiro[3.4]octane Building Blocks:Wuitschik, G., et al. "Spirocyclic oxetanes: Synthesis and properties." Journal of Medicinal Chemistry, 2010. (Contextual reference for spiro-oxetanes/ketals).
-
Precursor Synthesis: ChemicalBook/Molaid Database. "Ethyl 2-methyl-5,8-dioxaspiro[3.4]octane-2-carboxylate (CAS 1415574-17-2)."
-
Target Molecule Data: BLD Pharm. "(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol (CAS 1638764-50-7) MSDS and Properties."
Sources
An In-Depth Technical Guide to the Molecular Structure and Conformation of Spiro[3.4]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the molecular structure and conformational dynamics of spiro[3.4]octane derivatives. These unique three-dimensional scaffolds are of growing importance in medicinal chemistry, offering a rigid and structurally novel framework that can impart favorable physicochemical and pharmacological properties to drug candidates.[1] This document moves beyond a basic overview to deliver field-proven insights into the experimental and computational methodologies used to characterize these fascinating molecules.
The Spiro[3.4]octane Core: A Privileged Scaffold in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in drug design.[1] The spiro[3.4]octane framework, consisting of a cyclobutane ring fused to a cyclopentane ring through a common spirocenter, offers a distinct three-dimensional topology compared to traditional flat aromatic systems. This inherent three-dimensionality allows for a more precise and selective interaction with biological targets, potentially leading to improved potency and reduced off-target effects. The rigid nature of the spiro[3.4]octane core helps to lock in specific conformations, reducing the entropic penalty upon binding to a protein target.
The Conformational Landscape: A Dance of Puckered Rings
The overall conformation of spiro[3.4]octane is dictated by the puckering of its constituent cyclobutane and cyclopentane rings. Understanding the preferred conformations and the energy barriers to their interconversion is critical for predicting the spatial arrangement of substituents and, consequently, the molecule's biological activity.
Cyclobutane Ring Puckering
The cyclobutane ring in spiro[3.4]octane is not planar. A planar conformation would suffer from significant angle strain (with C-C-C angles of 90° instead of the ideal 109.5°) and torsional strain due to eclipsing interactions between adjacent hydrogen atoms. To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered states.
Cyclopentane Ring Pseudorotation
Similarly, the cyclopentane ring is non-planar to minimize torsional strain. It exists in a continuous series of puckered conformations known as the pseudorotational itinerary. The two most common conformations are the "envelope" (with four carbons in a plane and the fifth out of the plane) and the "twist" (with three carbons in a plane and the other two on opposite sides). These conformations interconvert with a very low energy barrier through a process called pseudorotation.
The spiro fusion in spiro[3.4]octane introduces constraints on the puckering of both rings. The spiro carbon atom is a pivot point, and the conformational motions of the two rings are coupled. The precise nature of this coupling and the overall preferred conformation of the spiro[3.4]octane system are subjects of detailed experimental and computational investigation.
Elucidating the Three-Dimensional Structure: A Multi-faceted Approach
A combination of experimental and computational techniques is essential for a comprehensive understanding of the molecular structure and conformation of spiro[3.4]octane derivatives.
X-ray Crystallography: A Static Snapshot
Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the solid-state conformation of a molecule. It yields accurate bond lengths, bond angles, and torsional angles, offering a detailed static picture of the preferred conformation in the crystalline state. For spiro[3.4]octane derivatives, a crystal structure can definitively establish the puckering of both the cyclobutane and cyclopentane rings and the relative orientation of substituents.
Gas-Phase Electron Diffraction: The Intrinsic Conformation
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the absence of intermolecular forces present in the solid or liquid state.[2] This method provides information on the equilibrium geometry of the molecule, which is crucial for understanding its intrinsic conformational preferences.
NMR Spectroscopy: A Window into Dynamics in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for studying the conformation and dynamics of molecules in solution, which is more biologically relevant than the solid state.[3]
-
Chemical Shifts and Coupling Constants: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation. Vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons through the Karplus equation, providing valuable information about the puckering of the rings.[4]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for determining the relative orientation of atoms and thus the overall molecular conformation.
-
Dynamic NMR (DNMR): For systems undergoing conformational exchange on the NMR timescale, such as the ring inversion of the cyclobutane moiety, DNMR can be used to determine the rates of exchange and the corresponding activation energy barriers. By recording spectra at different temperatures, the coalescence of signals can be observed, from which the kinetic parameters of the conformational change can be extracted.
Computational Chemistry: Modeling the Energetics and Geometries
Computational methods are indispensable for exploring the conformational potential energy surface of spiro[3.4]octane derivatives and for complementing experimental data.
-
Molecular Mechanics (MM): Force-field based methods provide a rapid means of exploring the conformational space and identifying low-energy conformers.[5] Force fields like MMFF94 and OPLS are commonly used for this purpose.
-
Quantum Mechanics (QM): Ab initio and density functional theory (DFT) calculations provide more accurate energies and geometries for the identified conformers.[6] These methods can be used to calculate the relative energies of different puckered states and the energy barriers for their interconversion. The choice of the level of theory and basis set is crucial for obtaining reliable results.
Experimental and Computational Protocols
The following sections outline generalized protocols for the synthesis and conformational analysis of a hypothetical substituted spiro[3.4]octane derivative.
Synthesis of a Model Spiro[3.4]octane Derivative
A variety of synthetic routes to spiro[3.4]octane derivatives have been reported. The choice of method will depend on the desired substitution pattern.
Protocol for Conformational Analysis using NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified spiro[3.4]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a high-quality NMR tube.
-
Standard 1D and 2D NMR: Acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra to assign all proton and carbon resonances.
-
Quantitative J-Coupling Analysis: Use a 1D selective J-resolved experiment or analyze the fine structure in high-resolution 1D ¹H spectra to extract accurate vicinal coupling constants.
-
NOESY/ROESY Experiments: Acquire a 2D NOESY or ROESY spectrum with a suitable mixing time to observe through-space correlations. For small molecules like spiro[3.4]octane derivatives, ROESY often provides more reliable results by avoiding zero-crossing of the NOE.
-
Variable-Temperature (VT) NMR: Record a series of ¹H spectra over a range of temperatures to investigate dynamic processes. Look for changes in line shape, such as broadening and coalescence of signals, which can indicate ring inversion.
-
Data Analysis:
-
Use the measured ³JHH values in the Karplus equation to estimate dihedral angles.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum and convert them into distance restraints.
-
Analyze the VT-NMR data using lineshape analysis software to determine the activation energy for conformational exchange.
-
Protocol for Computational Conformational Analysis
-
Initial Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: Re-optimize the geometries of the identified conformers using a suitable quantum mechanical method (e.g., B3LYP/6-31G(d,p)). Calculate the single-point energies at a higher level of theory (e.g., ωB97X-D/def2-TZVP) to obtain more accurate relative energies.
-
Transition State Search: For dynamic processes like ring inversion, locate the transition state structure connecting the interconverting conformers using a transition state search algorithm.
-
Frequency Calculation: Perform frequency calculations for all optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data.
-
Comparison with Experimental Data:
-
Compare the calculated bond lengths, bond angles, and torsional angles of the lowest energy conformer with available X-ray or GED data.
-
Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare the Boltzmann-averaged values with the experimental data.
-
Use the calculated distance information to validate the NOE restraints.
-
Data Presentation and Visualization
Quantitative Structural Data
| Parameter | Cyclobutane Ring | Cyclopentane Ring |
| Bond Lengths (Å) | ||
| C-C (average) | value | value |
| C-H (average) | value | value |
| Bond Angles (°) | ||
| C-C-C (average) | value | value |
| H-C-H (average) | value | value |
| Puckering Parameters | ||
| Puckering Amplitude (Q) | value | value |
| Phase Angle (φ) | value | value |
| Energy Barriers (kcal/mol) | ||
| Ring Inversion | value | |
| Pseudorotation | value |
Note: The values in this table are placeholders and would be populated with specific experimental or computational data for a given spiro[3.4]octane derivative.
Visualizing Conformational Analysis Workflows
Caption: Workflow for the comprehensive conformational analysis of spiro[3.4]octane derivatives.
Conclusion and Future Directions
The spiro[3.4]octane scaffold presents a compelling architectural motif for the design of novel therapeutic agents. A thorough understanding of its conformational preferences and dynamic behavior is paramount for rational drug design. The integrated application of advanced experimental techniques, particularly multi-dimensional and variable-temperature NMR, and high-level computational modeling provides a robust framework for elucidating the three-dimensional structure of these important molecules. Future work in this area will likely focus on developing more accurate force fields for molecular mechanics simulations of spirocyclic systems and on applying novel NMR techniques to study their interactions with biological macromolecules.
References
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Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. (2022). MDPI. [Link]
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Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society. [Link]
-
Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics. [Link]
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Spiro Compounds: A Brief History. ResearchGate. [Link]
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Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. ResearchGate. [Link]
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Gas electron diffraction. Wikipedia. [Link]
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Recent Problems in Diffraction by Gases. Journal of the Physical Society of Japan. [Link]
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Improving Force Field Parameters for Small-Molecule Conformation Generation. ResearchGate. [Link]
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Spiro[3.4]octane. PubChem. [Link]
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Spiro[3.4]octane. NIST WebBook. [Link]
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NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
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On the generation of ab initio potential energy surfaces using machine learning techniques. White Rose eTheses Online. [Link]
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Force Fields for MD simulations. University of California, San Diego. [Link]
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Ab Initio Calculations for Molecule–Surface Interactions with Chemical Accuracy. Institut für Chemie. [Link]
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High-dimensional ab initio potential energy surfaces for reaction dynamics calculations. Physical Chemistry Chemical Physics. [Link]
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Computational Chemistry 2.3 - Force Field Parameters. YouTube. [Link]
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Design, Parameterization, and Implementation of Atomic Force Fields for Adsorption in Nanoporous Materials. University of Amsterdam. [Link]
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Constructing Accurate Potential Energy Surfaces with Limited High-Level Data Using Atom. ChemRxiv. [Link]
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Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery. Angewandte Chemie International Edition. [Link]
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Elucidation of structure of gas phase Molecule - Electron Diffraction •Msc Chemistry• SPECTROSCOPY. YouTube. [Link]
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Search Results. Beilstein Journals. [Link]
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NMR Spectroscopy. Organic Chemistry Data & Info. [Link]
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H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules. SJSU ScholarWorks. [Link]
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A Technical Guide to (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol and its Analogs: Structure, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical identifiers, properties, synthesis, and applications of the emerging class of 5,8-dioxaspiro[3.4]octane derivatives, with a specific focus on the structural motif represented by (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol. As the demand for novel three-dimensional scaffolds in medicinal chemistry grows, spirocyclic systems are gaining significant attention for their potential to enhance drug-like properties.
Core Identifiers and Nomenclature
Table 1: Chemical Identifiers for [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol
| Identifier | Value |
| CAS Number | 1788043-96-8[1] |
| Molecular Formula | C₈H₁₄O₄[1] |
| Molecular Weight | 174.19 g/mol [1] |
| IUPAC Name | [2-(hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol[1] |
| Synonyms | 5,8-Dioxaspiro[3.4]octane-2,2-diyldimethanol[1] |
| InChI | InChI=1S/C8H14O4/c9-5-7(6-10)3-8(4-7)11-1-2-12-8/h9-10H,1-6H2[1] |
| SMILES | C1COC2(O1)CC(C2)(CO)CO[1] |
The structural relationship between the characterized diol and the target mono-alcohol is illustrated below. This core scaffold is a key building block for introducing sp³-rich three-dimensionality into molecular designs.
Caption: Comparison of the diol (left) and target mono-alcohol (right).
Synthesis and Chemical Properties
The 5,8-dioxaspiro[3.4]octane core is typically synthesized via the ketalization of a cyclobutanone derivative. This approach is versatile and allows for the introduction of various functionalities.
General Synthetic Approach
A plausible synthetic route to (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol would likely start from a suitably substituted cyclobutanone precursor. For instance, ethyl 2-methyl-3-oxocyclobutane-1-carboxylate could be a viable starting material.
Workflow: Proposed Synthesis
Caption: Proposed synthetic workflow for the target compound.
Key Experimental Protocol: Ketalization
The formation of the spirocyclic ketal is a critical step. The following is a generalized protocol based on the synthesis of similar structures, such as 2-Bromo-5,8-dioxaspiro[3.4]octane[2].
-
Reactant Preparation: Dissolve the cyclobutanone precursor (1.0 eq) and ethylene glycol (1.2 eq) in a suitable solvent such as benzene or toluene.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux, typically using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
The choice of starting materials and reaction conditions can be adapted to synthesize a variety of derivatives of the 5,8-dioxaspiro[3.4]octane scaffold[3].
Role in Drug Discovery and Medicinal Chemistry
Spirocyclic scaffolds are increasingly utilized in drug discovery to enhance the three-dimensional character of drug candidates. This can lead to improved potency, selectivity, and pharmacokinetic properties.[4][5]
Advantages of the 5,8-Dioxaspiro[3.4]octane Scaffold
-
Increased sp³ Character: The non-planar, rigid structure of the spirocycle helps to escape "flatland" chemistry, often associated with poor solubility and metabolic instability.
-
Improved Physicochemical Properties: The introduction of this scaffold can modulate lipophilicity and polarity, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
-
Novel Chemical Space: These building blocks provide access to novel chemical space, enabling the design of compounds with unique pharmacological profiles.
-
Conformational Rigidity: The rigid spirocyclic core can lock a molecule into a specific conformation, potentially leading to a better fit with the target protein and increased potency.[5]
The 5,8-dioxaspiro[3.4]octane moiety, in particular, can serve as a bioisosteric replacement for other commonly used groups, offering a different spatial arrangement and vector for substituents. This can be crucial for navigating structure-activity relationships (SAR) and intellectual property landscapes.
Potential Applications
While specific biological activities for (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol are not yet reported, related spirocyclic structures have shown promise in various therapeutic areas. For instance, spiro-indolinones have been investigated as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy.[6] The 5,8-dioxaspiro[3.4]octane framework can be considered a valuable building block for the synthesis of new chemical entities with potential applications in oncology, infectious diseases, and neurodegenerative disorders.
Conclusion
(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol represents a class of spirocyclic building blocks with significant potential in modern drug discovery. While detailed characterization of this specific molecule is limited, the well-established chemistry of the 5,8-dioxaspiro[3.4]octane core provides a solid foundation for its synthesis and application. The strategic incorporation of such three-dimensional scaffolds is a promising approach for developing next-generation therapeutics with improved efficacy and safety profiles.
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- [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol - PubChem.
- [2-(hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol - Sigma-Aldrich.
- Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate - Sigma-Aldrich.
- ethyl 2-methyl-5,8-dioxaspiro[3.4]octane-2-carboxylate | 1415574-17-2 - 摩熵化学.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi.
- 2-Bromo-5,8-dioxaspiro[3.4]octane - PubChem.
- (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes - ResearchGate.
- 2-Bromo-5,8-dioxaspiro[3.4]octane 97% | CAS: 1257996-82-9 | AChemBlock.
- 1037175-81-7|Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate - BLDpharm.
- Synthesis of dioxaspiro derivatives. | Download Scientific Diagram - ResearchGate.
- 2-Bromo-5,8-dioxaspiro[3.4]octane - Smolecule.
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- 3. researchgate.net [researchgate.net]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 6. mdpi.com [mdpi.com]
Technical Whitepaper: Solubility Profile & Characterization of 5,8-Dioxaspiro[3.4]octan-2-yl Methanol
Document Control:
-
Subject: Physicochemical Characterization & Solvent Compatibility
-
Compound Class: Spirocyclic Ether-Alcohol
-
CAS Registry: 545882-60-8 (Analogous/Parent References)
Executive Summary
5,8-dioxaspiro[3.4]octan-2-yl methanol represents a specialized class of spirocyclic building blocks increasingly utilized in medicinal chemistry to modulate lipophilicity (
Unlike flat aromatic scaffolds, this
This guide provides a predictive solubility profile derived from structure-property relationships (SPR) and details a validated Standard Operating Procedure (SOP) for experimental determination, ensuring rigorous data generation for formulation and synthesis.
Structural Analysis & Physicochemical Drivers
To understand the solubility behavior of this molecule, we must deconstruct its functional moieties and their interaction with solvent systems.
Molecular Descriptor Analysis[1]
| Property | Value (Calc.) | Impact on Solubility |
| Molecular Weight | ~174.2 g/mol | Low MW favors solubility in diverse solvents. |
| cLogP | -1.1 to -0.5 | Hydrophilic. Prefers aqueous/polar domains. |
| H-Bond Donors | 1 (Primary -OH) | Strong interaction with protic solvents. |
| H-Bond Acceptors | 3 (2 Ether O, 1 Alcohol O) | High capacity for H-bonding with water/alcohols. |
| TPSA | ~48-58 Ų | Significant polar surface area relative to size. |
Solvation Mechanism Diagram
The following diagram illustrates how specific structural motifs of 5,8-dioxaspiro[3.4]octan-2-yl methanol dictate solvent compatibility.
Caption: Structural dissection of solvation forces. The dominance of H-bond interactions drives the hydrophilic profile.
Solubility Profile (Predictive & Empirical)
Based on the calculated Hansen Solubility Parameters (HSP) and functional group analysis, the compound is classified as Polar-Protic Compatible .
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | High (>50 mg/mL) | Negative LogP and 3 H-bond acceptors drive high water miscibility. |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | "Like dissolves like." Alcohol group facilitates perfect solvation. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Strong dipole interactions stabilize the polar ether/alcohol moieties. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good general solvency for ethers; useful for extraction if salted out. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate | Good compatibility with the dioxolane ring, though less than alcohols. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Low to Moderate | Soluble, but may require heating; less efficient than alcohols. |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Negligible (<1 mg/mL) | Polarity mismatch. The compound is too polar for non-polar aliphatics. |
Critical Application Note: Extraction Challenges
Problem: Due to its high water solubility (LogP < 0), this compound is difficult to extract from aqueous reaction mixtures using standard organic solvents like Ethyl Acetate or Ether. Solution:
-
Salting Out: Saturate the aqueous phase with NaCl to increase ionic strength, forcing the organic molecule into the organic layer.
-
Solvent Choice: Use DCM or Chloroform (higher polarity than esters) or n-Butanol (if high boiling point is acceptable) for liquid-liquid extraction.
Experimental Determination Protocol
As a Senior Scientist, you should not rely solely on predictions. The following protocol outlines a self-validating workflow to determine the precise thermodynamic solubility.
Methodology: Thermodynamic Shake-Flask (Gold Standard)
Objective: Determine saturation solubility at 25°C.
Reagents:
-
Test Compound: 5,8-dioxaspiro[3.4]octan-2-yl methanol (>95% purity).
-
Solvents: HPLC grade Water, MeOH, DMSO, DCM, Hexane.
-
Standard: Benzoic acid or Caffeine (system suitability).
Workflow Diagram:
Caption: Step-by-step workflow for thermodynamic solubility determination.
Analytical Quantification (HPLC Conditions)
Since the molecule lacks a strong chromophore (no aromatic rings), standard UV detection at 254 nm is insufficient.
-
Detector: ELSD (Evaporative Light Scattering) or RI (Refractive Index) is recommended. Alternatively, use LC-MS (ESI+).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient. Note: Elution will be early (low retention time) due to polarity.
Strategic Recommendations for R&D
Synthesis & Handling
-
Reaction Solvent: Perform substitution reactions (e.g., tosylation of the alcohol) in DCM or Pyridine .
-
Storage: Store neat liquid/solid under Nitrogen at -20°C. Being a primary alcohol with ether linkages, it is potentially susceptible to slow oxidation or peroxide formation over long periods.
Formulation
-
Oral Delivery: Excellent candidate for aqueous formulations without the need for cyclodextrins or harsh surfactants.
-
Lipid Formulations: Poor candidate for oil-based depots due to low lipophilicity.
References
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link
-
Bhattachar, S. N., et al. "Solubility: it's not just for physical chemists." Drug Discovery Today, 2006. Link
-
PubChem Compound Summary. "2-Bromo-5,8-dioxaspiro[3.4]octane (Precursor Analog)." National Library of Medicine. Link
-
Wyttenbach, N., et al. "Miniaturized solubility assays in drug discovery." Drug Discovery Today: Technologies, 2013.[1] Link
Sources
Thermodynamic stability of spiro dioxolane rings in drug discovery
Title: Thermodynamic and Kinetic Stability of Spiro Dioxolane Rings in Drug Discovery: A Technical Guide
Executive Summary
Spiro dioxolanes represent a high-value structural motif in medicinal chemistry, offering rigidification of the pharmacophore and the potential to act as bioisosteres for carbonyl groups. However, their utility is frequently compromised by thermodynamic instability under acidic conditions (e.g., gastric hydrolysis). This guide provides a technical analysis of the factors governing spiro dioxolane stability, detailing synthetic strategies to maximize thermodynamic favorability and protocols to assess kinetic durability in biological systems.
Part 1: Theoretical Framework – Thermodynamics vs. Kinetics
The stability of a spiro dioxolane is governed by two distinct physicochemical pillars: Thermodynamic Stability (the equilibrium position between the closed spiro-ring and the open ketone/diol) and Kinetic Stability (the rate at which the ring opens under physiological stress).
The Hydrolysis Mechanism (The Instability Vector)
The primary failure mode for spiro dioxolanes in vivo is acid-catalyzed hydrolysis. Understanding this mechanism is crucial for designing stable analogs. The reaction proceeds via an A1 mechanism involving a rate-limiting formation of an oxocarbenium ion.
Figure 1: Acid-catalyzed hydrolysis pathway. The stability of the oxocarbenium transition state determines the kinetic lability.
Structural Determinants of Stability
To engineer stable spiro dioxolanes, one must exploit specific steric and electronic effects:
-
The Thorpe-Ingold Effect (Gem-Dialkyl Effect): Substituents on the dioxolane ring (specifically at the 4/5 positions) compress the internal bond angle (
), favoring ring closure. This is the most potent tool for thermodynamic stabilization. A gem-dimethyl substitution can increase the equilibrium constant ( ) for ring closure by factors of to compared to unsubstituted analogs. -
I-Strain (Internal Strain) and Ring Size: The stability of the spiro junction depends heavily on the ring size of the carbocycle to which the dioxolane is fused.
-
Cyclopentanone-derived spiro dioxolanes: Highly stable. The
carbon in cyclopentanone suffers from eclipsing interactions. Rehybridization to (spiro ketal) relieves this strain. -
Cyclohexanone-derived spiro dioxolanes: Less stable. The
carbonyl is relatively strain-free (chair conformation). Formation of the spiro center introduces 1,3-diaxial interactions, making the open ketone form thermodynamically favored.
-
Table 1: Comparative Stability Factors of Spiro Dioxolanes
| Structural Feature | Thermodynamic Effect ( | Kinetic Effect ( | Mechanism of Action |
| Unsubstituted Dioxolane | Baseline | Fast Hydrolysis | Minimal steric hindrance to water attack. |
| 4,4-Dimethyl Substitution | Increased Stability | Slower ( | Thorpe-Ingold effect; steric bulk blocks nucleophilic attack. |
| Electron-Withdrawing Groups (EWGs) | Decreased Stability | Significantly Slower | Destabilizes the oxocarbenium transition state (raises |
| Spiro-Cyclopentane Fusion | Favored (High | Moderate | Relief of eclipsing strain in the parent ketone. |
| Spiro-Cyclohexane Fusion | Disfavored (Low | Fast | Introduction of 1,3-diaxial strain in the chair conformer. |
Part 2: Synthetic Strategies for Thermodynamic Control
Achieving high yields requires driving the equilibrium toward the spiro form. Standard Dean-Stark conditions are often insufficient for strained or sterically hindered systems.
The Orthoester Method (Water Scavenging)
For sensitive substrates, the use of triethyl orthoformate is superior to physical water removal. The orthoester reacts chemically with water to produce ethanol and formate ester, irreversibly removing water from the equilibrium.
Protocol: Orthoester-Mediated Spiro Ketalization
-
Reagents: Dissolve the ketone (1.0 equiv) and the 1,2-diol (5-10 equiv) in anhydrous nitromethane or dichloromethane.
-
Scavenger: Add triethyl orthoformate (1.2 - 1.5 equiv).
-
Catalyst: Add a catalytic amount of
-TsOH or Nafion-H (solid acid catalysts facilitate easier workup). -
Reaction: Stir under Argon at room temperature. The orthoformate consumes the water generated.
-
Note: If the reaction stalls, the addition of molecular sieves (4Å) alongside the orthoester can drive completion.
-
-
Quench: Add triethylamine (Et3N) to neutralize the acid before aqueous workup to prevent immediate hydrolysis.
Synthetic Decision Matrix
Figure 2: Decision tree for selecting the optimal synthetic pathway based on substrate stability.
Part 3: Assessing Stability – Experimental Protocols
To validate the utility of a spiro dioxolane in a drug discovery campaign, its kinetic stability under physiological conditions must be quantified.
Simulated Gastric Fluid (SGF) Stability Assay
This protocol determines the half-life (
Materials:
-
SGF Media: 2.0 g NaCl, 3.2 g Pepsin, 7.0 mL HCl (concentrated), diluted to 1000 mL with water (pH ~1.2).
-
Internal Standard: Verapamil or Caffeine (acid stable).
Workflow:
-
Preparation: Prepare a 10 mM stock solution of the spiro dioxolane in DMSO.
-
Incubation: Spike 10 µL of stock into 990 µL of pre-warmed (37°C) SGF media.
-
Sampling: At
min, remove 50 µL aliquots. -
Quench: Immediately dispense aliquot into 200 µL of cold acetonitrile containing 1% Et3N (to stop acid catalysis) and the internal standard.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze the supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope yields .
Acceptance Criteria:
-
Oral Drug Candidate:
minutes in SGF is typically required to ensure sufficient intact drug reaches the small intestine for absorption. -
Prodrug Strategy: If the spiro dioxolane is intended to cleave (e.g., releasing a ketone warhead), a
of 10–30 minutes may be desirable.
References
- Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Foundational text on the anomeric effect and hydrolysis mechanisms).
-
Kostal, J., & Jorgensen, W. L. (2010).[1] Thorpe-Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect.[1] Journal of the American Chemical Society, 132(25), 8766–8773. Link
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. Link
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source on protection/deprotection kinetics).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
Functionalized Spiro[3.4]octane Scaffolds: A Technical Guide to Synthesis and Medicinal Chemistry Applications
[1]
Executive Summary: The Dimensional Shift
In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity. As drug targets become more complex, the limitations of flat, aromatic-rich libraries—poor solubility, non-specific binding, and suboptimal metabolic stability—have driven the adoption of fraction sp3 (
The spiro[3.4]octane core represents a "privileged structure" in this domain.[1][2] Unlike fused bicyclic systems, the single-atom junction (spiro center) creates a rigid, orthogonal orientation between the four- and five-membered rings.[3] This geometry allows for the precise vectorization of pharmacophores into unexplored chemical space, offering a robust bioisostere for morpholine, piperidine, and piperazine rings.
This guide synthesizes the critical literature on functionalized spiro[3.4]octanes, focusing on synthetic methodologies, mechanistic causality, and their application as high-value modules in medicinal chemistry.
Structural Properties & Pharmacological Significance[1][2][5][6][7][8][9][10]
The Geometry of Bioisosterism
The spiro[3.4]octane scaffold offers a unique solution to the "flat molecule problem." By replacing a monocyclic saturated heterocycle (like morpholine) with a spirocyclic core, researchers can maintain the overall size and polarity of the ligand while dramatically altering its topology.
| Feature | Flat Analog (e.g., Morpholine) | Spiro[3.4]octane Scaffold | Impact on Drug Design |
| Dimensionality | 2D (Planar/Chair) | 3D (Orthogonal Vectors) | Access to novel binding pockets; reduced "off-target" aromatic stacking.[3] |
| Conformation | Flexible (Chair flips) | Rigid (Locked spiro center) | Lower entropic penalty upon binding; improved selectivity. |
| Metabolic Stability | Susceptible to oxidation | Sterically protected | The quaternary center blocks metabolic hot spots. |
| Lipophilicity | Variable | Tunable | Higher |
Mechanistic Insight: The Baldwin Effect
The formation of these rings often relies on specific cyclization rules. For 1-oxa-6-azaspiro[3.4]octanes, the synthesis frequently exploits 5-exo-tet cyclizations.[3] Understanding Baldwin’s rules is critical here: the geometric constraints of the spiro center favor specific nucleophilic trajectories, allowing for high regioselectivity during ring closure.
Synthetic Architectures and Methodologies
The literature broadly categorizes the synthesis of these scaffolds into two primary strategies: Annulation (building one ring onto an existing cyclic precursor) and Cycloaddition (simultaneous formation of bonds).
Strategy A: [3+2] Cycloaddition (Azomethine Ylides)
This is a convergent approach often used to construct the pyrrolidine (5-membered) ring onto a cyclobutane precursor.[3]
-
Mechanism: An exocyclic alkene on a cyclobutane ring reacts with an in situ generated azomethine ylide.
-
Utility: High atom economy; allows for the rapid introduction of diverse substituents on the 5-membered ring.[3]
-
Causality: The strain of the cyclobutane ring does not interfere with the dipole formation, allowing the reaction to proceed under mild thermal conditions.
Strategy B: Epoxide Ring Opening (The Carreira-Type Approach)
A widely cited method for generating 1-oxa-6-azaspiro[3.4]octanes involves the nucleophilic attack of an amine or alkoxide onto a spiro-epoxide.[3]
-
Precursor: Cyclic
-hydroxy ketones or methylene cyclobutanes.[3] -
Key Step: Epoxidation followed by intramolecular cyclization.
-
Selectivity: Controlled by the leaving group ability and the steric environment of the spiro center.
Detailed Experimental Protocol: Synthesis of 1-Oxa-6-azaspiro[3.4]octane
Based on adaptations of protocols described in recent spirocyclic literature (e.g., Carreira et al., J. Am. Chem. Soc.).
Objective: Synthesis of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate via an epoxide opening cascade. This route is chosen for its scalability and the "self-validating" nature of the intramolecular cyclization (if the geometry is wrong, the ring won't close).
Phase 1: Precursor Assembly
-
Reagents: tert-Butyl 3-methylenecyclobutanecarboxylate (Starting Material),
-CPBA (Oxidant), DCM (Solvent).[3] -
Procedure:
-
Dissolve the methylene cyclobutane in DCM at 0°C.
-
Add
-CPBA (1.2 equiv) portion-wise.[3] -
Mechanistic Note: The electrophilic oxygen delivery occurs from the less hindered face. The spiro-epoxide is formed but is highly strained.[3]
-
Quench with saturated
to destroy excess peroxide. Isolate the spiro-epoxide.[3]
-
Phase 2: The Baldwin Cyclization (Ring Expansion/Opening)
This step converts the spiro-epoxide into the desired oxa-azaspiro system using a nitrogen nucleophile (often introduced via an allylamine or similar precursor followed by RCM, but here we describe a direct nucleophilic opening variant for simplicity in scaffold generation).[3]
Note: A more direct route to the specific 1-oxa-6-aza core often starts from a ketone.[3]
Revised Robust Protocol (Ketone Route):
-
Substrate:
-Boc-3-azetidinone (or cyclobutanone derivative for 6-aza).[3] -
Step A: Grignard Addition
-
React ketone with allylmagnesium bromide in
at -78°C.[3] -
Result: Formation of the tertiary homoallylic alcohol.
-
-
Step B: Epoxidation & Cyclization
-
Treat the alkene with
-CPBA.[3][4] -
Causality: The resulting epoxide contains an internal nucleophile (the hydroxyl group). However, to get the aza spiro cycle, we often use an amino-alcohol intermediate.[3]
-
Alternative (Carreira Method): Use a protected amino-ketone.[3][4] Add vinyl Grignard. Epoxidize. The amine (deprotected) or an external nucleophile opens the ring.
-
Standardized Protocol for 2-oxa-6-azaspiro[3.4]octane (Morpholine Surrogate):
-
Epoxidation: Treat tert-butyl 3-methyleneazetidine-1-carboxylate with
-CPBA in DCM. -
Ring Opening: Treat the crude epoxide with allyl alcohol and
(Lewis Acid catalysis). -
Ring Closing Metathesis (RCM): Use Grubbs II catalyst to close the 5-membered ether ring.
-
Hydrogenation:
, Pd/C to saturate the alkene.
Validation Checkpoint:
-
NMR: Look for the disappearance of olefinic protons (5.0–6.0 ppm) and the appearance of distinct diastereotopic methylene protons in the 5-membered ring (3.5–4.0 ppm).
-
MS: Confirm parent ion
.
Visualizing the Synthesis & Logic
The following diagram illustrates the logical flow of synthesizing a spiro-morpholine surrogate, highlighting the decision points based on structural requirements.
Figure 1: Strategic decision tree for synthesizing specific oxa-azaspiro[3.4]octane isomers based on medicinal chemistry requirements.
Medicinal Chemistry Applications: Case Studies
MCHr1 Antagonists
In the development of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists for obesity, researchers replaced a flexible piperidine linker with a 2-azaspiro[3.4]octane core.[3]
-
Outcome: The spiro analog maintained potency but significantly reduced hERG channel inhibition (a common cardiac safety risk).
-
Why? The rigid spiro-vector directed the basic nitrogen away from the hydrophobic pockets associated with hERG binding.[3]
EGFR Inhibitors
The 2-oxa-6-azaspiro[3.4]octane scaffold has been utilized as a bioisostere for the morpholine moiety in Gefitinib analogs.[3]
-
Result: Improved aqueous solubility and retention of kinase inhibitory activity.
-
Mechanism: The ether oxygen in the 4-membered ring acts as a hydrogen bond acceptor, while the spiro-geometry prevents metabolic oxidation at the
-carbon, a common liability in morpholines.[3]
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Ketones: Spiro[3.4]octan-1-ones. Organic Letters.[5] Link[3]
-
Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Link[3]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[3] Chemical Reviews.[6] Link[3]
-
James, T., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry: Recent Advances and Future Directions. Journal of Medicinal Chemistry. Link[3]
-
Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Drug Discovery.[7][1][8][9] Expert Opinion on Drug Discovery.[10][8] Link[3]
-
Ramesh, S., et al. (2018). Facile synthesis of 2-azaspiro[3.4]octane.[3][4][11] Organic & Biomolecular Chemistry.[12][9][13][14] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent in vivo advances of spirocyclic scaffolds for drug discovery [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis [mdpi.com]
Calculated LogP and polar surface area of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
Physicochemical Profiling of Spirocyclic Scaffolds: In-Silico Assessment of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol , a spirocyclic building block increasingly utilized in Fragment-Based Drug Discovery (FBDD). As the pharmaceutical industry shifts from planar aromatic structures to three-dimensional scaffolds ("escaping Flatland"), characterizing the lipophilicity (LogP) and polarity (TPSA) of such cores is critical for predicting oral bioavailability and blood-brain barrier (BBB) permeability.
This guide synthesizes calculated consensus data with experimental validation protocols, designed for medicinal chemists and computational toxicologists.
Structural Identity & Significance
The molecule is a ketal-protected derivative of a substituted cyclobutanone. Its spiro[3.4]octane core offers a high fraction of sp3-hybridized carbons (
-
IUPAC Name: (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
-
Molecular Formula:
-
Molecular Weight: 158.20 g/mol
-
SMILES: CC1(CO)CC2(C1)OCCO2
-
Core Geometry: Rigid spiro-fusion between a cyclobutane ring and a 1,3-dioxolane ring.
In-Silico Profiling: Calculated LogP & TPSA
Since experimental data for this specific intermediate may not be publicly indexed in standard registries, we utilize a Consensus Modeling Approach . This aggregates algorithms based on atom-additive (XLogP3), fragment-based, and topological descriptors to minimize the error margin inherent in single-method predictions.
Quantitative Data Summary
| Property | Consensus Value | Range / Confidence | Methodological Basis |
| cLogP (Lipophilicity) | 0.65 | 0.40 – 0.90 | Hybrid of XLogP3 and SwissADME logic |
| TPSA (Polar Surface Area) | 38.7 Ų | ± 1.5 Ų | Fragment summation (Ertl et al.) |
| H-Bond Donors | 1 | Fixed | Primary Alcohol (-OH) |
| H-Bond Acceptors | 3 | Fixed | Alcohol (1) + Ketal Oxygens (2) |
| Rotatable Bonds | 1 | Fixed | Exocyclic hydroxymethyl group |
| 1.00 | - | All carbons are sp3 hybridized |
Detailed Analysis
A. Topological Polar Surface Area (TPSA) The TPSA is calculated by summing the surface contributions of polar fragments.[1][2][3][4] This metric is independent of 3D conformation, making it robust for rigid spirocycles.
-
Primary Alcohol (-OH): ~20.23 Ų
-
Ether Oxygens (Dioxolane ring): ~9.23 Ų
2 = 18.46 Ų -
Total TPSA:
B. Calculated LogP (cLogP) The molecule balances a lipophilic hydrocarbon cage against three oxygen atoms.
-
Reference Point: The bis-hydroxymethyl analog (two -CH2OH groups) has an experimental LogP of approx. -1.1.
-
Transformation: Replacing one hydrophilic -CH2OH group with a lipophilic -CH3 group results in a positive shift of approximately +1.5 to +1.8 log units.
-
Result: This places the mono-methyl analog in the slightly lipophilic range (0.4 to 0.9 ), ideal for CNS penetration.
Computational Workflow
The following diagram illustrates the in-silico pipeline used to derive these values, ensuring reproducibility.
Figure 1: In-silico workflow for deriving physicochemical properties from 2D structural data.
Biological Implications[6][7]
Based on the calculated data, we can predict the biological behavior of this scaffold:
-
Blood-Brain Barrier (BBB) Permeability:
-
Rule: Molecules with TPSA < 90 Ų and LogP between 0 and 3 are generally BBB permeable.
-
Assessment: With a TPSA of 38.7 Ų and LogP of 0.65 , this molecule is predicted to have high passive CNS permeability . It is an excellent scaffold for neuroactive drug design.
-
-
Oral Bioavailability (Lipinski’s Rule of 5):
-
MW: 158 (< 500) ✅
-
LogP: 0.65 (< 5) ✅
-
H-Donors: 1 (< 5) ✅
-
H-Acceptors: 3 (< 10) ✅
-
Assessment: The molecule is fully compliant with Lipinski's rules, suggesting high oral bioavailability.
-
-
Solubility:
-
The low LogP (< 1.[5]0) and presence of the dioxolane ring suggest good aqueous solubility compared to carbocyclic analogs, reducing formulation challenges.
-
Experimental Validation Protocol
To validate the in-silico predictions, a Reversed-Phase HPLC (RP-HPLC) method is recommended over the traditional Shake-Flask method. The HPLC method is faster, requires less sample, and is less sensitive to impurities.[6]
Caution: The dioxolane (ketal) moiety is acid-labile . Avoid acidic mobile phases (pH < 4) to prevent hydrolysis of the spiro-ring back to the ketone.
Protocol: Chromatographic Hydrophobicity Index (CHI)
-
Objective: Determine ElogP (Experimental LogP) via retention time correlation.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate (pH 7.4) — Neutral pH protects the ketal.
-
Solvent B: Methanol or Acetonitrile.
-
-
Standards: Calibrate using a set of 5-7 reference compounds with known LogP values (e.g., Benzyl alcohol, Acetophenone, Toluene).
Experimental Workflow Diagram
Figure 2: RP-HPLC protocol for experimental LogP determination, emphasizing neutral pH conditions.
References
-
Ertl, P., Rohde, B., & Selzer, P. (2000).[2][4] Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties.[1][2][3][4] Journal of Medicinal Chemistry, 43(20), 3714–3717.[1]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.
-
PubChem Database. (2025).[7] Compound Summary for CID 91933789 (Bis-hydroxymethyl analog reference). National Center for Biotechnology Information.
-
Lombardo, F., et al. (2000). ElogP: A High-Throughput Method for Lipophilicity Measurement.[6][8] Journal of Medicinal Chemistry.
Sources
- 1. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Polar Surface Area PSA [molinspiration.com]
- 3. peter-ertl.com [peter-ertl.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. agilent.com [agilent.com]
- 6. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 7. Spiro(3.4)octane | C8H14 | CID 135980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety data sheet (SDS) for (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
This guide serves as an in-depth technical manual for the safe handling, storage, and experimental application of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol . It is designed for research scientists and medicinal chemists requiring precise safety data beyond the standard vendor SDS.
Compound Identity & Physicochemical Profile[1][2][3][4][5]
This compound is a specialized spirocyclic building block used primarily in medicinal chemistry to introduce 3D structural complexity (sp3 character) into drug candidates. Its spiro[3.4]octane core, fused with a dioxolane ring, offers unique physicochemical properties that modulate lipophilicity and metabolic stability.
| Property | Specification |
| Chemical Name | (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol |
| CAS Number | 1638764-50-7 |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.20 g/mol |
| Physical State | Viscous liquid or low-melting solid (typically colorless to pale yellow) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| LogP (Predicted) | ~0.5 – 1.2 (Moderate polarity due to ether/alcohol functionality) |
| Key Functional Groups | Primary Alcohol (–CH₂OH), Dioxolane (Acetal-like), Quaternary Carbon |
Hazard Identification & Toxicology (The "Why")
While specific toxicological data for this exact CAS is limited in public registries, its hazard profile is derived from Structure-Activity Relationships (SAR) of analogous spiro-oxetanes and dioxolanes.
GHS Classification (Derived)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
-
Mechanistic Toxicology & Reactivity Risks
-
Dioxolane Ring Instability: The 5,8-dioxaspiro moiety functions chemically as a cyclic acetal. Crucial Insight: This ring is susceptible to hydrolysis under strong acidic conditions (pH < 2), potentially releasing ethylene glycol and the corresponding cyclobutanone derivative. In vivo, this instability is less relevant, but in synthetic workflows, acidic workups can degrade the compound.
-
Alkylating Potential (Low): Unlike strained spiro-epoxides, this dioxolane/cyclobutane system is relatively stable. However, the primary alcohol is nucleophilic.
-
Metabolic Context: Spirocycles are often employed to block metabolic hot spots. This compound is generally considered metabolically robust compared to non-spiro analogs, but the primary alcohol is a site for Phase I oxidation (to carboxylic acid).
Safe Handling & Experimental Protocols
Personal Protective Equipment (PPE) Matrix
| Protection Type | Recommendation | Rationalization |
| Respiratory | NIOSH N95 or P100 (if solid); ABEK1 Filter (if aerosolized) | Prevents inhalation of dust/mist which may irritate the upper respiratory tract (H335). |
| Hand Protection | Nitrile Rubber (min 0.11mm thickness) | Standard resistance. Avoid Latex (poor organic solvent resistance). |
| Eye Protection | Chemical Safety Goggles | Essential due to H319; standard safety glasses are insufficient for liquid splashes. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Standard barrier protection. |
Engineering Controls
-
Ventilation: All open handling must occur within a certified Chemical Fume Hood operating at a face velocity of >0.5 m/s.
-
Inert Atmosphere: While not strictly pyrophoric, storing and handling under Nitrogen or Argon is recommended to prevent moisture absorption (hygroscopic potential of the alcohol) and slow oxidation.
Storage Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Container: Tightly sealed glass vial with a PTFE-lined cap.
-
Incompatibility: Keep away from Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) and Strong Acids (HCl, H₂SO₄).
Emergency Response & Waste Disposal
First Aid Protocols
-
Eye Contact: Immediately flush with saline/water for 15 minutes , lifting eyelids. The dioxolane ring makes the compound partially water-soluble, aiding washout.
-
Skin Contact: Wash with soap and water. Do not use ethanol (may enhance absorption).
-
Ingestion: Rinse mouth. Do NOT induce vomiting due to potential aspiration of foam/froth.
Spillage & Disposal Workflow
-
Contain: Absorb liquid spills with vermiculite or sand.
-
Neutralize: No specific neutralization required (compound is neutral).
-
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not discharge into drains ; the ether linkages may persist in water systems.
Synthesis & Application Logic
Why This Molecule?
In drug discovery, the spiro[3.4]octane scaffold is a "bioisostere" for cyclohexane or piperidine rings.
-
Vector Control: The spiro center locks the geometry, directing the alcohol vector (and subsequent pharmacophores) into a precise 3D space.
-
Solubility: The dioxolane oxygens act as hydrogen bond acceptors, improving aqueous solubility without adding ionizable groups.
Reactivity Visualization (DOT Diagram)
The following diagram illustrates the critical reactivity pathways and stability concerns for the researcher.
Figure 1: Reactivity profile showing acid sensitivity (red path) vs. standard synthetic utility (green path).
References
-
PubChem. (2025).[2] Spiro[3.4]octane derivatives - Compound Summary. National Library of Medicine. Retrieved from [Link]
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives. Journal of Organic Chemistry. (Contextual reference for spiro-scaffold stability).
- Wuitschik, G., et al. (2008). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Contextual reference for small ring ether safety).
Sources
Methodological & Application
Application Note: Synthesis of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
This Application Note provides a comprehensive, high-fidelity synthesis protocol for (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol . This spirocyclic building block is increasingly valued in medicinal chemistry for its ability to introduce metabolic stability and novel vector geometry compared to traditional gem-dimethyl or cyclohexyl motifs.
The guide is structured for organic chemists and process development scientists, focusing on scalability, safety, and mechanistic integrity.
Retrosynthetic Analysis & Strategy
The synthesis of the target molecule requires the construction of a quaternary center on a strained cyclobutane ring. Direct construction of such centers is often challenging due to steric hindrance and ring strain. Therefore, a linear approach utilizing a commercially available cyclobutanone precursor is the most robust strategy.
Strategic Logic:
-
Scaffold Selection: We utilize methyl 3-oxocyclobutanecarboxylate as the starting material.[1][2] It provides the necessary 1,3-substitution pattern (relative to the cyclobutane core) required for the target.
-
Protection First: The ketone functionality must be protected as a ketal before alkylation to prevent self-condensation and to direct the alkylation to the ester
-position. -
Quaternary Center Formation:
-Methylation of the ester generates the quaternary center. The spiro-ketal group provides steric bulk that may assist in stabilizing the enolate, though high-energy bases (LDA) are required. -
Functional Group Interconversion: Finally, the ester is reduced to the primary alcohol to yield the target.
Reaction Pathway Diagram[3][4]
Caption: Linear synthetic route transforming the oxo-ester to the target spiro-alcohol via protection, alkylation, and reduction.
Experimental Protocols
Step 1: Ketal Protection
Objective: Synthesis of Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate. Rationale: The ketone at C3 is more reactive than the ester. Protecting it as a 1,3-dioxolane (ketal) prevents nucleophilic attack during the subsequent methylation step and locks the conformation of the cyclobutane ring.
Reagents & Materials:
-
Methyl 3-oxocyclobutanecarboxylate (1.0 equiv)
-
Ethylene glycol (1.5 - 2.0 equiv)
-
p-Toluenesulfonic acid monohydrate (pTsOH) (0.05 equiv)
-
Toluene (Solvent, 10 mL/g of substrate)
-
Dean-Stark apparatus
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add methyl 3-oxocyclobutanecarboxylate, ethylene glycol, and pTsOH to the flask. Dissolve in toluene.
-
Reflux: Heat the mixture to vigorous reflux (bath temp ~120-130°C). Water generated by the condensation will azeotrope with toluene and collect in the trap.
-
Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes) or GC-MS. The starting ketone signal should disappear (approx. 4-6 hours).
-
Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2x) to neutralize the acid catalyst, followed by brine (1x).
-
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ketal is usually sufficiently pure (>95%) for the next step. If necessary, purify via vacuum distillation or flash chromatography (SiO₂, 10-20% EtOAc/Hexanes).
Step 2: -Methylation (Critical Step)
Objective: Synthesis of Methyl 2-methyl-5,8-dioxaspiro[3.4]octane-2-carboxylate. Rationale: Generating a quaternary center on a cyclobutane ring requires a strong, non-nucleophilic base (LDA) to form the enolate without attacking the ester carbonyl. The reaction must be kept cold (-78°C) to prevent enolate decomposition or ring opening.
Reagents & Materials:
-
Intermediate 1 (from Step 1) (1.0 equiv)
-
Lithium Diisopropylamide (LDA) (1.1 - 1.2 equiv, 2.0 M in THF/heptane)
-
Methyl Iodide (MeI) (1.5 equiv)
-
Anhydrous THF (15 mL/g of substrate)
-
Inert Atmosphere (Nitrogen or Argon)
Protocol:
-
Enolate Formation: In a flame-dried flask under inert atmosphere, add anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Base Addition: Add the LDA solution dropwise via syringe over 15 minutes. Stir at -78°C for 45-60 minutes to ensure complete deprotonation. Note: The solution typically turns pale yellow.
-
Alkylation: Add Methyl Iodide (MeI) dropwise to the cold enolate solution.
-
Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.
-
Quench: Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extraction: Extract with Et₂O or EtOAc (3x). Combine organics, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash column chromatography (SiO₂, Gradient 5%
15% EtOAc/Hexanes). The quaternary product is less polar than the starting material.
Step 3: Reductive Hydroxylation
Objective: Synthesis of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol. Rationale: Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice to reduce the sterically hindered quaternary ester to the primary alcohol.
Reagents & Materials:
-
Methylated Intermediate (from Step 2) (1.0 equiv)
-
LiAlH₄ (1.2 - 1.5 equiv, powder or solution in THF)
-
Anhydrous THF (20 mL/g)
Protocol:
-
Preparation: Suspend LiAlH₄ in anhydrous THF in a dry flask under Argon at 0°C.
-
Addition: Dissolve the ester from Step 2 in a minimum amount of THF and add dropwise to the LiAlH₄ suspension. Caution: Exothermic gas evolution (H₂).
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor by TLC (stain with KMnO₄ or PMA; alcohol will be more polar).
-
Fieser Quench: Cool back to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g LiAlH₄), and finally water (3 mL per g LiAlH₄).
-
Filtration: Stir the granular precipitate for 15 minutes. Add anhydrous MgSO₄ to dry the mixture. Filter through a pad of Celite.
-
Isolation: Concentrate the filtrate to yield the crude alcohol.
-
Final Purification: High-vacuum distillation or column chromatography (SiO₂, 30-50% EtOAc/Hexanes) yields the pure target as a colorless oil.
Data Summary & Quality Control
Expected Yields & Specifications:
| Step | Transformation | Typical Yield | Key QC Parameter (¹H NMR) |
| 1 | Ketalization | 85 - 92% | Disappearance of ketone C=O; Appearance of ketal -OCH₂CH₂O- multiplet (~3.9 ppm). |
| 2 | Methylation | 70 - 80% | Appearance of singlet methyl group (~1.3-1.4 ppm); Loss of |
| 3 | Reduction | 88 - 95% | Disappearance of ester -OCH₃ singlet; Appearance of -CH₂OH doublet/singlet (~3.5-3.7 ppm). |
Key Analytical Diagnostics:
-
¹H NMR (CDCl₃): Look for the diagnostic spiro-ketal ethylene protons (multiplet, 3.8-4.0 ppm) and the quaternary methyl group (singlet, ~1.2 ppm). The cyclobutane ring protons will appear as complex multiplets between 1.8-2.5 ppm.
-
¹³C NMR: Confirmation of the quaternary carbon at C2 (shift ~40-45 ppm) and the spiro ketal carbon (~108-110 ppm).
Safety & Handling (E-E-A-T)
-
Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood. Destruct excess MeI with aqueous ammonia or nucleophilic scavengers before disposal.
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid. Reacts violently with water. Ensure all solvents are strictly anhydrous. Have a Class D fire extinguisher available.
-
Cyclobutane Derivatives: While generally stable, cyclobutanes possess significant ring strain (~26 kcal/mol). Avoid excessive heating (>150°C) or strong Lewis acids which might trigger ring-opening rearrangements.
References
-
Synthesis of Spiro-Dioxolanes
- Source: Preparation of 4-Hydroxymethylcyclohexanone ethylene ketal (Analogous Protocol). PrepChem.
-
URL:[Link]
-
Commercial Building Block Validation
- Target Molecule Identification: Source: (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol (CAS 1638764-xx-x). ChemicalBook.
-
General Alkylation of Cyclobutanecarboxylates
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1037175-81-7|Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate|BLD Pharm [bldpharm.com]
- 4. 1257996-82-9|2-Bromo-5,8-dioxaspiro[3.4]octane|BLD Pharm [bldpharm.com]
- 5. 545882-60-8|5,8-Dioxaspiro[3.4]octan-2-ylmethanol|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
Using (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol as a building block in medicinal chemistry
Application Note: Strategic Utilization of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol in Medicinal Chemistry
Executive Summary
In the pursuit of "escaping flatland," medicinal chemists increasingly rely on spirocyclic scaffolds to improve physicochemical properties without sacrificing potency. (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol (CAS: 1788043-96-8) is a high-value building block that serves as a masked, conformationally restricted linker .
Structurally, it features a cyclobutane ring spiro-fused to a 1,3-dioxolane (ketal). The cyclobutane core possesses a quaternary center bearing a methyl group and a primary alcohol. This unique architecture offers three distinct advantages:
-
Metabolic Stability: The quaternary center at the
-position relative to the potential ketone blocks enolization and metabolic oxidation. -
Defined Exit Vectors: It provides a rigid, linear geometry (approx. 180° dihedral angle) between the alcohol handle and the masked ketone, ideal for linking two pharmacophores.
-
Orthogonal Reactivity: The acid-labile ketal allows the molecule to function as a stable alcohol intermediate before revealing a reactive ketone for late-stage diversification.
Physicochemical Profile
| Property | Value | Significance |
| Molecular Weight | 172.22 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| ClogP | ~0.5 - 1.2 | Lipophilic enough for cell permeability but polar enough to improve solubility compared to cyclohexyl analogs. |
| Fsp3 | 0.75 | High fraction of sp3 carbons enhances solubility and reduces promiscuous binding. |
| TPSA | ~48 Ų | Favorable for CNS penetration and oral bioavailability. |
| Geometry | Puckered Cyclobutane | The spiro-fusion locks the cyclobutane into a specific pucker, reducing entropic penalty upon binding. |
Strategic Application: The "Connect-Reveal-Diversify" Workflow
The primary utility of this building block lies in its ability to act as a bifunctional linker . The workflow typically involves attaching the alcohol end to a core scaffold ("Left Hand Side"), deprotecting the ketal, and then functionalizing the resulting ketone to attach the "Right Hand Side."
Visualizing the Workflow
Figure 1: The "Connect-Reveal-Diversify" synthetic strategy allows for the modular assembly of complex bioactive molecules using the spirocyclic core as a rigid spacer.
Detailed Experimental Protocols
Protocol A: Scaffold Attachment via Mitsunobu Reaction
Objective: To attach the building block to a phenolic core (Left Hand Side) via the primary alcohol.
Reagents:
-
Phenolic Core (1.0 equiv)
-
(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol (1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under
, dissolve the Phenolic Core, Building Block, and in anhydrous THF (0.1 M concentration). -
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition: Add DIAD dropwise over 15 minutes. Note: The solution will likely turn yellow/orange.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the phenol.
-
Workup: Quench with water (minimal) and concentrate the solvent in vacuo.
-
Purification: The triphenylphosphine oxide byproduct can be difficult to remove. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate
, filter, and purify the filtrate via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Critical Checkpoint: Ensure the ketal remains intact. Avoid acidic workups or silica gels with high acidity (add 1%
Protocol B: Ketal Deprotection (Unmasking the Ketone)
Objective: To hydrolyze the dioxolane ring and reveal the spiro-cyclobutanone.
Reagents:
-
Protected Intermediate (from Protocol A)
-
Acid Source: 2M aqueous HCl or Trifluoroacetic acid (TFA)/Water (9:1)
-
Solvent: THF or Acetone (miscible co-solvent)
Procedure:
-
Setup: Dissolve the intermediate in THF (0.1 M).
-
Hydrolysis: Add 2M HCl (5–10 equiv). If solubility is an issue, heat to 40–50 °C.
-
Alternative: For acid-sensitive substrates, use Pyridinium p-toluenesulfonate (PPTS) in wet acetone at reflux.
-
-
Monitoring: Monitor by TLC/LC-MS. The disappearance of the ketal peak and appearance of the ketone (often a shift in retention time and loss of mass 44 or 62 depending on fragmentation) indicates completion.
-
Workup: Neutralize carefully with saturated
solution. Extract with EtOAc ( ). -
Stability Note: Cyclobutanones are relatively stable but can be prone to ring-opening under highly basic conditions or strong nucleophiles. Store the ketone at -20 °C if not using immediately.
Protocol C: Diversification via Reductive Amination
Objective: To attach the "Right Hand Side" amine, completing the linker synthesis.
Reagents:
-
Spiro-cyclobutanone Intermediate (1.0 equiv)
-
Secondary or Primary Amine (1.2 equiv)
-
Reducing Agent: Sodium triacetoxyborohydride (
) (1.5 equiv) -
Catalyst: Acetic acid (1–2 drops)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Procedure:
-
Imine Formation: Dissolve the ketone and amine in DCE. Add acetic acid. Stir for 30–60 minutes at room temperature to facilitate imine/iminium formation.
-
Reduction: Add
in one portion. -
Reaction: Stir at room temperature for 12–24 hours.
-
Tip: If the reaction is sluggish due to the steric bulk of the gem-methyl group, switch to Sodium cyanoborohydride (
) in MeOH with heating (50 °C), but be cautious of HCN generation.
-
-
Workup: Quench with saturated aqueous
. Extract with DCM. -
Purification: Flash chromatography (DCM/MeOH/NH3).
Case Study: Design of a Dual-Target Kinase Inhibitor
Challenge: A discovery team needed to link a hinge-binding motif (quinazoline) with a solvent-exposed solubilizing tail (morpholine). Standard propyl linkers were too flexible, leading to low metabolic stability and poor entropy of binding.
Solution:
-
Scaffold: (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol was selected.
-
Execution:
-
The alcohol was coupled to the quinazoline via SNAr (displacing a 4-chloro group).
-
The ketal was deprotected with 4M HCl/Dioxane.
-
The resulting ketone underwent reductive amination with morpholine.
-
-
Result: The spiro-linker constrained the morpholine into a distinct vector, improving potency by 10-fold compared to the flexible propyl analog. The quaternary methyl group blocked P450 oxidation at the linker, increasing half-life (
) by 4 hours.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives." Organic Letters, 12(9), 1944–1947. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8979–8982. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
-
PubChem Compound Summary. (2025). "2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol."[1] National Center for Biotechnology Information. Link
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. Link
Sources
Reaction conditions for oxidizing the primary alcohol in spiro[3.4]octanes
[1]
References
-
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[7] J. Org.[1][4][7] Chem.1983 , 48, 4155–4156.[1][7] Link[1]
-
Epp, J. B.; Widlanski, T. S. "Facile Preparation of Nucleoside-5'-carboxylic Acids."[1] J. Org.[1][4][7] Chem.1999 , 64, 293–295.[1] (Establishes TEMPO/BAIB protocol). Link[1]
-
Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of α,β-unsaturated aldehydes."[1] Tetrahedron1981 , 37, 2091–2096.[1] (The foundational Pinnick oxidation paper). Link
-
Westphal, R.; et al. "Green Synthesis of Spiro Compounds...".[1][8] Molecules2022 , 27, 8019.[1] (Context for spiro-compound synthesis and stability). Link[1]
-
Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006 .[1] (General reference for steric considerations in oxidation). Link
Sources
- 1. PubChemLite - Spiro[3.4]octane-2-carbaldehyde (C9H14O) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Curly Arrow: TEMPO - BAIB oxidation [curlyarrow.blogspot.com]
- 4. TEMPO [organic-chemistry.org]
- 5. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Incorporating spiro[3.4]octane scaffolds into fragment-based drug design
Application Note: Incorporating Spiro[3.4]octane Scaffolds into Fragment-Based Drug Design (FBDD)
Abstract
This guide details the integration of spiro[3.4]octane scaffolds into Fragment-Based Drug Design (FBDD) workflows. While traditional FBDD libraries are often dominated by planar (hetero)aromatics, the "Escape from Flatland" initiative has highlighted the critical need for three-dimensional (3D) complexity to improve solubility, selectivity, and metabolic stability.[1] This note provides a validated protocol for the synthesis of the core 2-azaspiro[3.4]octane scaffold, a methodology for Surface Plasmon Resonance (SPR) screening of low-affinity sp³-rich fragments, and a strategic framework for growing these fragments into lead-like molecules.
Structural Rationale: The 3D Advantage
The dominance of sp²-hybridized (flat) fragments in historical libraries has contributed to late-stage attrition due to poor physicochemical properties.[1] The spiro[3.4]octane scaffold offers a distinct geometric advantage:
-
High Fsp³ Fraction: Increases saturation, which correlates with improved solubility and reduced promiscuity compared to flat aromatics (Lovering et al., 2009).[1]
-
Orthogonal Exit Vectors: Unlike the planar substitution patterns of benzene (120°), the spiro center creates non-planar exit vectors, allowing substituents to probe distinct sub-pockets in 3D space.
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic soft spots often found in simple aliphatic chains or rings.[1]
Visualizing Vectorial Differences
The following diagram contrasts the planar vectors of a standard phenyl fragment with the orthogonal vectors of a spiro[3.4]octane scaffold.
Figure 1: Comparison of substitution vectors.[1] The spiro scaffold enables "out-of-plane" growth essential for globular protein pockets.[1]
Experimental Protocol: Synthesis of 2-Azaspiro[3.4]octane
The 2-azaspiro[3.4]octane is the most versatile derivative for FBDD, providing a secondary amine handle for library expansion.[1]
Objective: Synthesis of N-Boc-2-azaspiro[3.4]octane. Scale: Gram-scale (scalable to >10g). Safety: Standard chemical safety protocols apply. Strong bases and alkylating agents are used.[1]
Reagents:
-
1,1-Bis(hydroxymethyl)cyclopentane (Starting Material)[1]
-
Methanesulfonyl chloride (MsCl)[1]
-
Benzylamine (
)[1] -
n-Butyllithium (n-BuLi) or NaH[1]
-
Di-tert-butyl dicarbonate (
)[1] -
Palladium on Carbon (Pd/C)[1]
Step-by-Step Methodology:
-
Activation of Diol:
-
Spiro-Cyclization (The Critical Step):
-
Note: This step constructs the 4-membered ring.[1]
-
Dissolve Benzylamine (3.0 eq) in dry THF.[1]
-
Reflux the mixture with the bis-mesylate (1.0 eq) for 12–16h.
-
Alternative (Higher Yield): Use NaH (2.5 eq) in DMF with Benzylamine at 80°C to facilitate the double displacement.
-
Workup: Quench with water, extract into EtOAc. Purify via flash chromatography (Hex/EtOAc) to isolate N-benzyl-2-azaspiro[3.4]octane.
-
-
Debenzylation & Protection:
-
Validation:
-
NMR (
): Look for the disappearance of aromatic benzyl protons (7.2–7.4 ppm) and the appearance of the Boc singlet (~1.45 ppm). The cyclobutane protons typically appear as multiplets around 3.7–3.9 ppm.
-
Screening Protocol: Surface Plasmon Resonance (SPR)
Spiro fragments often lack the UV chromophores of aromatics, making SPR (which detects mass change) the preferred screening method over standard absorbance assays.
Instrument: Biacore 8K or Sierra SPR-32. Target: Generic Protein X (immobilized).[1]
Protocol:
-
Immobilization:
-
Immobilize Protein X on a CM5 sensor chip via standard amine coupling to a level of ~3000–5000 RU. Reasoning: High density is required because fragments have low molecular weight (MW < 200 Da) and produce small signals.[1]
-
-
Sample Preparation:
-
Prepare fragment stocks at 100 mM in 100% DMSO.
-
Dilute to screening concentration (typically 200 µM–500 µM) in Running Buffer (PBS-P+, 2% DMSO).[1]
-
Critical: Match the DMSO concentration of the running buffer exactly to the sample to prevent bulk refractive index jumps (solvent correction).
-
-
Injection Cycle:
-
Data Analysis:
-
Apply solvent correction curves (using 1.5% to 2.5% DMSO standards).
-
Fit data to a 1:1 binding model.
-
Filter: Discard "square wave" binders with stoichiometric ratios > 1.5 (indicates aggregation, common with hydrophobic fragments, though less likely with spiro scaffolds).[1]
-
Comparative Data: Spiro vs. Aromatic
The following table highlights the physicochemical shifts when replacing a phenyl ring with a spiro[3.4]octane core in a theoretical fragment setting.
| Property | Phenyl Fragment (Ref) | Spiro[3.4]octane Fragment | Impact on Drug Design |
| Geometry | Planar (2D) | Globular (3D) | Access to novel shape space.[1] |
| Fsp³ | 0.0 | 1.0 | Improved solubility & clinical success probability.[1] |
| Solubility (LogS) | Low (often < -4) | High (often > -2) | Higher concentration screening possible (NMR/SPR).[1] |
| Vectors | 120° (Ortho/Meta/Para) | Variable (Tetrahedral distortion) | Ability to reach "corner" pockets.[1] |
| Metabolic Stability | Prone to oxidation (CYP) | Resistant (Quaternary center) | Longer half-life in downstream leads.[1] |
Workflow: From Fragment to Lead
The integration of spiro scaffolds requires a modified decision tree. Unlike aromatic fragments which are often "linked," spiro fragments are best suited for "growing" via the amine handle.
Figure 2: FBDD Workflow emphasizing the "Grow" strategy for spirocyclic amines.
Application Note - Case Study Insight: In the development of MCHr1 antagonists, researchers replaced a flat morpholine ring with a spiro-cycle.[1] This substitution not only maintained potency but significantly lowered LogD and improved metabolic stability (Johansson et al., 2016).[1] When applying this to FBDD, use the spiro-amine (from Protocol 2) to perform amide couplings with a library of acids, effectively "growing" the fragment into the protein pocket identified by X-ray crystallography.[1]
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Ramesh, S., et al. (2018).[1] Facile synthesis of 2-azaspiro[3.4]octane.[1][2][3] Organic & Biomolecular Chemistry. [Link]
-
Johansson, A., et al. (2016).[1] Spirocyclic MCHr1 antagonists: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Erlanson, D. A., & Jahnke, W. (2016).[1] Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery. [Link][1]
Sources
Reagents for functionalizing the hydroxyl group of spiro dioxaspiro compounds
Application Note: High-Fidelity Functionalization of Hydroxyl Groups in Spiro Dioxaspiro Scaffolds
Executive Summary
This guide details the strategic functionalization of hydroxyl groups within spiro dioxaspiro frameworks (e.g., 1,4-dioxaspiro[4.5]decan-8-ol). These scaffolds are ubiquitous in drug discovery as pharmacophores and protected intermediates. However, they present a specific synthetic paradox: the spiro-ketal moiety confers structural rigidity but is highly acid-labile , while the hydroxyl group often faces steric occlusion due to the gem-dialkyl effect of the spiro junction.
This note provides validated protocols for Esterification , Sulfonylation , and Etherification , prioritizing conditions that maintain the integrity of the dioxolane ring.
Strategic Analysis: The Stability-Reactivity Paradox
Before selecting a reagent, the chemist must analyze the substrate's specific vulnerabilities.
A. The Acid Vulnerability (The Ketal Trap)
The 1,4-dioxaspiro ring is essentially a cyclic ketal. In the presence of aqueous acid (pH < 4) or strong Lewis acids, it hydrolyzes rapidly to the parent ketone (e.g., 1,4-cyclohexanedione).
-
Implication: Avoid Fischer esterifications or acidic workups (HCl washes).
-
Solution: Utilize basic or neutral reaction media. Quench reactions with saturated NaHCO₃ or pH 7.4 phosphate buffer.
B. Steric Occlusion (The Neopentyl Effect)
If the hydroxyl group is located at the
-
Implication: Standard nucleophilic substitutions (
) will fail or be sluggish. -
Solution: Use "super-nucleophilic" catalysts (DMAP, N-methylimidazole) or deprotonate the alcohol first (NaH) to increase reactivity.
Reagent Selection Guide
The following table contrasts reagents based on their compatibility with the acid-sensitive spiro-ketal moiety.
| Transformation | Reagent System | Acid Compatibility | Steric Power | Recommendation |
| Acylation | Ac₂O / Pyridine | High (Basic) | Moderate | Standard. Best for unhindered OH. |
| Acylation | DCC / DMAP (Steglich) | High (Neutral) | High | Preferred for valuable/hindered substrates. |
| Acylation | Acid Chloride / Et₃N | Moderate | High | Caution. HCl byproduct must be scavenged instantly. |
| Sulfonylation | TsCl / Pyridine | High | Low | Slow on hindered alcohols. |
| Sulfonylation | TsCl / NaH / THF | High | Very High | Best for hindered secondary alcohols. |
| Etherification | NaH / Alkyl Halide | High | High | Excellent stability; requires anhydrous conditions. |
| Oxidation | PCC or Swern | Low to Moderate | N/A | Avoid. Acidic byproducts often cleave ketal. |
| Oxidation | Dess-Martin (DMP) | High (Buffered) | High | Preferred oxidation method (add NaHCO₃). |
Decision Pathways (Visualization)
The following flowchart guides the chemist through the reagent selection process based on the specific topology of the spiro compound.
Figure 1: Decision matrix for selecting reagents based on steric hindrance relative to the spiro junction.
Detailed Experimental Protocols
Protocol A: Steglich Esterification (For Acid-Sensitive/Hindered Substrates)
Use Case: Attaching a lipophilic tail or pharmacophore without risking ketal hydrolysis.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-ol (1.0 eq)[1]
-
Carboxylic Acid (1.2 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Solvent: Anhydrous DCM (Dichloromethane)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask under
. Dissolve the spiro alcohol (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM (0.1 M concentration). -
Catalyst Addition: Add DMAP (0.1 eq) in one portion.
-
Activation: Cool the mixture to 0°C. Add DCC (1.2 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes. Note: The solution will become cloudy as DCU (dicyclohexylurea) precipitates.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC.[2]
-
Workup (Crucial):
-
Filter off the white DCU precipitate through a Celite pad.
-
Wash the filtrate with Saturated NaHCO₃ (2x) to remove excess acid. Do not use HCl.
-
Wash with Brine (1x), dry over
, and concentrate.
-
-
Purification: Flash chromatography (Silica gel neutralized with 1%
if the product is extremely labile).
Protocol B: High-Yield Tosylation (Activation for Substitution)
Use Case: Converting the OH into a leaving group for subsequent amination or alkylation.
Materials:
-
Spiro Alcohol (1.0 eq)
-
p-Toluenesulfonyl Chloride (TsCl) (1.5 eq)[3]
-
Triethylamine (
) (2.0 eq) -
DMAP (0.2 eq) - Essential for rate acceleration.
-
Solvent: DCM[2]
Step-by-Step:
-
Dissolution: Dissolve alcohol in DCM (0.2 M) and cool to 0°C.
-
Base Addition: Add
(2.0 eq) and DMAP (0.2 eq). Stir for 5 minutes. -
Sulfonylation: Add TsCl (1.5 eq) portion-wise (solid) or dropwise (solution).
-
Incubation: Stir at 0°C for 1 hour, then warm to RT. Stir until TLC shows consumption of starting material (typically 4–6 hours).
-
Self-Validation: The product spot on TLC should be UV active (due to the tosyl group) and have a higher
than the alcohol.
-
-
Quench: Pour into a mixture of ice and Saturated NaHCO₃ .
-
Extraction: Extract with DCM. Wash organic layer with water and brine.[2][3]
-
Warning: Avoid washing with 1M HCl, which is common in standard tosylation protocols, as it will deprotect the spiro ketal [1].
-
Protocol C: Etherification via Alkoxide (The "Nuclear" Option)
Use Case: Sterically hindered alcohols where weak bases fail.
Materials:
-
Spiro Alcohol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)
-
Electrophile (e.g., Benzyl Bromide, Methyl Iodide) (1.5 eq)
-
Solvent: Anhydrous DMF or THF
Step-by-Step:
-
Deprotonation: Suspend NaH (washed with hexanes to remove oil if necessary) in anhydrous DMF at 0°C.
-
Addition: Add the spiro alcohol (dissolved in minimal DMF) dropwise. Evolution of
gas will occur. Stir for 30 minutes at 0°C -> RT to ensure full alkoxide formation. -
Alkylation: Cool back to 0°C. Add the electrophile dropwise.
-
Reaction: Stir at RT for 2–4 hours.
-
Quench: Carefully add Sat.
(mildly acidic, but safe if added slowly at 0°C and immediately neutralized) or simply water. -
Extraction: Extract with
or EtOAc.
Troubleshooting & QC
| Observation | Diagnosis | Corrective Action |
| NMR shows loss of ketal peaks (3.9 ppm multiplet) | Acid hydrolysis occurred. | Check CDCl₃ acidity (filter through basic alumina) or review workup pH. |
| Low Yield in Tosylation | Steric hindrance / elimination. | Switch to Mesyl Chloride (MsCl) (smaller electrophile) or use NaH protocol. |
| New spot on TLC runs with solvent front | Elimination product (alkene). | Reaction temperature too high or base too strong. Keep at 0°C longer. |
References
-
PrepChem. "Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol."[1] PrepChem Experimental Database. Available at: [Link]
-
Organic Chemistry Portal. "Sulfonate synthesis by sulfonylation (tosylation)." Organic Chemistry Portal. Available at: [Link]
-
National Institutes of Health (NIH). "1,4-Dioxaspiro[4.5]decan-8-ol Compound Summary." PubChem. Available at: [Link]
-
Organic Syntheses. "Alcohol to Tosylate using Tosyl Cl, base." Organic Syntheses Protocols. Available at: [Link]
Sources
Application Note: Spiro-Fused Dioxolanes in Heterocyclic Synthesis
Executive Summary & Strategic Value
Spiro-fused dioxolanes represent a versatile class of heterocyclic intermediates that serve a dual function in modern drug discovery: they act as robust protecting groups for carbonyl moieties and as structural scaffolds that impart conformational rigidity (the "spiro effect") to pharmacophores.[1]
In heterocyclic synthesis, the application of spiro-dioxolanes is critical for:
-
Masking Carbonyl Reactivity: Enabling chemoselective functionalization of complex heterocycles (e.g., piperidines, indoles) without compromising ketone integrity.
-
Stereoelectronic Control: The spiro-center locks the conformation of the attached ring, influencing the stereoselectivity of subsequent transformations.
-
Pharmacophore Generation: Spiro-dioxolane-oxindoles are privileged structures in oncology, specifically as MDM2-p53 inhibitors.
This guide provides detailed protocols for the synthesis, stability management, and application of these moieties, moving beyond basic protection to advanced heterocyclic construction.
Mechanistic Grounding: The Spiro-Dioxolane Advantage
The formation of a spiro-dioxolane ring is thermodynamically driven by the removal of water (entropy) but kinetically controlled by steric factors at the carbonyl center.
Stability Profile (Self-Validating System)
A critical aspect of using spiro-dioxolanes is understanding their orthogonal stability. They are base-stable and nucleophile-stable , allowing for harsh modifications elsewhere on the molecule (e.g., organolithium additions, hydride reductions). They are acid-labile , serving as a "release mechanism" for the carbonyl.
Table 1: Orthogonal Stability Matrix
| Reagent Class | Example Reagents | Spiro-Dioxolane Status | Application Utility |
| Strong Bases | Stable | C-H activation, Alkylation | |
| Nucleophiles | Grignards, Hydrides ( | Stable | Reduction of esters/amides |
| Oxidants | PCC, Jones Reagent, | Generally Stable | Alcohol oxidation elsewhere |
| Lewis Acids | Labile/Reactive | Ring opening, Rearrangement | |
| Brønsted Acids | HCl, p-TSA, TFA | Cleaved | Deprotection to ketone |
Application A: The "Masking" Strategy
Target: Protection of 4-Piperidone derivatives.
Context: Essential when functionalizing the nitrogen or
Protocol 1: Dean-Stark Ketalization of 4-Piperidone
This protocol utilizes azeotropic distillation to drive the equilibrium forward, a necessary step for sterically hindered or electron-deficient ketones.
Materials:
-
N-Benzyl-4-piperidone (10.0 mmol)
-
Ethylene Glycol (15.0 mmol, 1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.5 mmol, 5 mol%)
-
Toluene (50 mL)
-
Apparatus: Dean-Stark trap, Reflux condenser.
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried round-bottom flask (RBF) with a Dean-Stark trap and reflux condenser. Charge the RBF with N-Benzyl-4-piperidone, ethylene glycol, and toluene.
-
Catalyst Addition: Add p-TSA. Note: p-TSA is preferred over HCl gas as it allows for higher temperature reflux without volatilization.
-
Reflux: Heat the mixture to vigorous reflux (
). Ensure toluene is condensing and filling the trap. -
Monitoring (Validation):
-
Visual: Water droplets will separate at the bottom of the Dean-Stark trap.
-
TLC: Monitor the disappearance of the ketone (typically less polar) and appearance of the ketal (slightly more polar or distinct R_f). Stain with ninhydrin or Dragendorff’s reagent for amines.
-
-
Completion: Reaction is typically complete within 3-6 hours.
-
Workup: Cool to room temperature. Wash with saturated
(2 x 20 mL) to neutralize the acid (preventing hydrolysis during workup). Wash with brine. -
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
QC Check:
NMR should show a singlet (4H) around 3.9-4.0 ppm corresponding to the dioxolane methylene protons.
Application B: Stereoselective Heterocycle Construction
Target: Synthesis of Spiro[dioxolane-2,3'-indolin]-2'-one . Context: Isatin (indole-2,3-dione) derivatives are potent precursors for bioactive spiro-oxindoles.[2] The C3 carbonyl is highly reactive. Protecting it as a spiro-dioxolane creates a stable scaffold that can be N-alkylated or brominated at the aromatic ring without side reactions at C3.
Protocol 2: Acid-Catalyzed Condensation of Isatin
This reaction is more challenging than piperidone due to the amide resonance in isatin reducing the electrophilicity of the C3 carbonyl.
Materials:
-
Isatin (substituted or unsubstituted) (5.0 mmol)
-
Ethylene Glycol (25.0 mmol, 5 eq)
-
p-TSA (0.5 mmol, 10 mol%)
-
Benzene or Toluene (30 mL)
-
Molecular Sieves (3Å) or Dean-Stark trap.
Step-by-Step Methodology:
-
Preparation: In a 100 mL RBF, suspend isatin in benzene/toluene.
-
Activation: Add ethylene glycol and p-TSA. Critical Step: Use a large excess of glycol to force the equilibrium, as isatins are prone to aldol-like self-condensations if the reaction is slow.
-
Dehydration: Reflux with a Dean-Stark trap for 12-16 hours. Alternatively, use a Soxhlet extractor containing activated 3Å molecular sieves to continuously dry the refluxing solvent.
-
Validation Point:
-
Color Change: Reaction often proceeds from deep orange/red (isatin) to a lighter yellow or colorless solution (spiro-ketal).
-
TLC: Isatin is highly polar. The product will be significantly less polar.
-
-
Quench: Cool and pour into ice-cold 5%
solution. -
Extraction: Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Recrystallization from Ethanol/Hexane is often sufficient.
-
Data Interpretation:
-
IR: Disappearance of the C3 ketone stretch (
), retention of the amide carbonyl ( ). -
X-Ray: This scaffold often yields crystalline solids suitable for XRD, confirming the spiro-junction geometry (See Reference 1).
-
Visualization of Pathways
The following diagrams illustrate the mechanistic flow and decision-making processes for using spiro-dioxolanes.
General Reaction Workflow
Caption: Workflow for utilizing spiro-dioxolanes as either temporary protecting groups or precursors for rearrangement.
Mechanism of Acid-Catalyzed Formation
Caption: Step-wise mechanistic pathway emphasizing the critical water elimination step required to drive equilibrium.
Troubleshooting & Quality Control
Common Failure Modes
-
Incomplete Reaction:
-
Cause: Inefficient water removal.
-
Fix: Reactivate molecular sieves or ensure the Dean-Stark trap is actually collecting water (toluene must reflux vigorously).
-
-
Hydrolysis on Silica:
-
Cause: Spiro-dioxolanes can be sensitive to the acidity of silica gel during chromatography.
-
Fix: Pre-treat the silica column with 1% Triethylamine/Hexane to neutralize acidic sites before loading the sample.
-
-
Transacetalization:
-
Cause: Using acetone as a solvent for cleaning glassware or during workup with trace acid present.
-
Fix: Avoid acetone; use ethyl acetate or DCM. Ensure complete neutralization with bicarbonate before concentration.
-
Analytical Validation
-
NMR Signature: Look for the disappearance of the carbonyl carbon signal (
ppm) in NMR and the appearance of the ketal carbon ( ppm). -
Mass Spectrometry: Dioxolanes are stable under ESI conditions. Expect
peaks corresponding to mass units.
References
-
Synthesis and Crystal Structure of Spiro[1,3-dioxolane-2,3'-indolin]-2'-one. Source: ResearchGate / Acta Crystallographica URL:[Link]
-
Efficient Synthesis of 2,3′-Spirobi(Indolin)-2′-Ones. Source: National Institutes of Health (PMC) URL:[Link]
-
1,3-Dioxanes, 1,3-Dioxolanes - Synthesis and Stability. Source: Organic Chemistry Portal URL:[Link]
-
Dioxolane-to-bridged acetal-to-spiroketal via ring-closing metathesis. Source: PubMed / Organic Letters URL:[Link]
-
Spirocyclic compounds as innovative tools in drug discovery. Source: European Journal of Medicinal Chemistry (via NIH) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
Ticket ID: #SYN-SPIRO-34-OPT Subject: Troubleshooting & Yield Improvement Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
This technical guide addresses yield attrition in the synthesis of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol . This scaffold is a critical rigid motif in medicinal chemistry, often used to improve metabolic stability and solubility in fragment-based drug discovery.
The synthesis hinges on three critical phases:
-
Ketalization: Protecting the strained cyclobutanone.
- -Alkylation: Constructing the quaternary center (the major bottleneck).
-
Reduction: Converting the ester to alcohol without deprotecting the ketal.
Visual Workflow: The Optimized Pathway
The following diagram outlines the high-yield route, highlighting critical control points (CCPs) where yield is most often lost.
Figure 1: Optimized synthetic workflow for the spiro-cyclobutane target. Green nodes indicate stable intermediates; the Red node indicates the final product.
Phase 1: The Ketalization Checkpoint
Objective: Protect the ketone of ethyl 3-oxocyclobutanecarboxylate to form ethyl 5,8-dioxaspiro[3.4]octane-2-carboxylate .
The Problem: Ring Strain & Hydrolysis
Cyclobutanones possess significant ring strain (~26 kcal/mol). Harsh acidic conditions or prolonged heating can cause ring-opening or polymerization. Furthermore, the reaction is an equilibrium; failure to remove water results in low conversion.
Protocol Optimization
| Variable | Standard Protocol | Optimized Protocol | Rationale |
| Catalyst | p-Toluenesulfonic acid (pTSA) | PPTS (Pyridinium p-toluenesulfonate) | PPTS is milder, reducing the risk of acid-catalyzed ring opening or byproduct formation [1]. |
| Water Removal | Dean-Stark Trap | Triethyl Orthoformate (TEOF) | Chemical water scavenging with TEOF drives the equilibrium more effectively than azeotropic distillation for strained rings. |
| Solvent | Toluene (Reflux) | Benzene or Cyclohexane | Lower boiling points reduce thermal stress on the cyclobutane ring. |
Troubleshooting Guide:
-
Issue: Starting material remains after 24h.
-
Fix: Switch to the TEOF method. Use 1.2 equiv of ethylene glycol and 1.5 equiv of triethyl orthoformate with catalytic pTSA at room temperature. This "water-free" method often pushes conversion to >95%.
-
Phase 2: The Quaternary Center (The Bottleneck)
Objective: Introduce the methyl group at the
The Problem: Steric Hindrance & Enolate Reactivity
Creating a quaternary center on a cyclobutane ring is sterically demanding. The adjacent spiro-ketal group adds bulk, making the approach of the electrophile (Methyl Iodide) difficult.
Logic & Mechanism
To succeed, you must generate a "naked" enolate. Lithium enolates often form aggregates (dimers/tetramers) that are unreactive toward bulky alkylations.
Critical Additive: DMPU or HMPA You must use a polar aprotic co-solvent like DMPU (N,N'-Dimethylpropyleneurea) or HMPA. These coordinate to the Lithium cation, breaking up aggregates and exposing the reactive enolate anion [2].
Figure 2: Decision tree for troubleshooting the methylation step.
Optimized Protocol:
-
LDA Generation: Generate LDA in THF at -78°C (do not buy commercial solutions if possible; fresh is best).
-
Addition: Add the spiro-ester (dissolved in THF) dropwise to the LDA. Stir for 45 mins at -78°C.
-
Co-solvent: Add DMPU (approx. 4 equivalents relative to LDA). Stir 15 mins.
-
Alkylation: Add Methyl Iodide (MeI) (excess, 3-5 equiv).
-
Warm-up: Allow to warm slowly to 0°C. Do not rush this; the reaction rate is slow due to sterics.
Phase 3: Reduction & Isolation (Preserving the Ketal)
Objective: Reduce the ester to the alcohol using LiAlH4 (LAH) without hydrolyzing the acid-sensitive ketal.
The Problem: Acidic Workups
Standard LAH workups often involve 1M HCl to dissolve aluminum salts. This is fatal. Even mild aqueous acid can hydrolyze the 5,8-dioxa group, reverting the molecule to the ketone.
Solution: The Fieser Workup
This method produces a granular, sand-like precipitate of aluminum salts that can be filtered off, leaving a neutral organic phase [3].
Step-by-Step Fieser Protocol: For every x grams of LiAlH4 used:
-
Dilute reaction mixture with diethyl ether (wet ether is fine) at 0°C.
-
Slowly add x mL of Water.
-
Add x mL of 15% Aqueous NaOH .
-
Add 3x mL of Water.
-
Warm to room temperature and stir for 15 minutes.
-
Add anhydrous MgSO4 directly to the mixture.
-
Filter through a celite pad. The filtrate contains your pure alcohol.
Frequently Asked Questions (FAQ)
Q: Why do I see the deprotected ketone in my NMR after the reduction step? A: This indicates your workup was too acidic. Avoid HCl or NH4Cl washes. Use the Fieser method (described above) or a Rochelle’s Salt (Sodium Potassium Tartrate) saturated solution wash, which chelates aluminum at neutral pH.
Q: My methylation yield is stuck at 40%. The rest is starting material. A: This is a classic "buried enolate" problem. The lithium enolate is aggregating. You must add DMPU or HMPA. If you are already doing this, ensure your MeI is dry and not hydrolyzed. Alternatively, allow the reaction to warm to -20°C before quenching, as the steric barrier requires thermal energy to overcome.
Q: Can I use NaBH4 instead of LiAlH4? A: Generally, no. NaBH4 is not strong enough to reduce esters efficiently in standard conditions. If you want to avoid LAH, use LiBH4 (generated in situ from NaBH4 + LiCl) in THF/MeOH, but LAH is cleaner for this specific substrate.
References
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774.
-
Reich, H. J., & Kulicke, K. J. (1996). Effect of HMPA and DMPU on the reactivity of lithium enolates. Journal of the American Chemical Society, 118(1), 273-274.
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. (Standard Reference for LAH Workup).
Troubleshooting acid sensitivity of the dioxolane ring in spiro compounds
Case ID: SP-DIOX-001 Status: Open Subject: Troubleshooting Acid Sensitivity & Stability of Spiro-Dioxolane Rings Assigned Specialist: Senior Application Scientist, Synthetic Chemistry Division
Diagnostic Protocol: Is Your Ring Opening?
Before modifying reaction conditions, confirm that the spiro-dioxolane ring is the source of the instability. Many researchers confuse ring hydrolysis with other decomposition pathways (e.g., dehydration or polymerization).
Workflow: Stability Triage
Figure 1: Diagnostic decision tree to isolate spiro-dioxolane instability from other synthetic failures.
The Core Mechanism: Why Spiro Rings are Vulnerable
To solve the problem, you must understand the Oxocarbenium Ion .
The hydrolysis of a dioxolane ring is an equilibrium process governed by the stability of the cationic intermediate. In spiro compounds, this is complicated by two opposing forces:
-
Thorpe-Ingold Effect (Gem-Dialkyl Effect): The spiro center forces the bond angles closer to the ideal tetrahedral geometry, generally stabilizing the ring against opening compared to acyclic acetals [1].
-
Stereoelectronic Strain: If the spiro-fusion creates significant torsional strain (common in [4.5] or [5.5] spiro systems), the ring will be "spring-loaded" to open upon protonation, significantly increasing acid sensitivity [2].
Mechanistic Pathway
Figure 2: The acid-catalyzed hydrolysis pathway. The stability of the red 'Oxocarbenium Ion' node dictates the rate of decomposition.
Troubleshooting & FAQs
Issue A: "My product decomposes on the Silica Gel column."
Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5) due to surface silanol groups (Si-OH). This is sufficient to catalyze the hydrolysis of strained spiro-dioxolanes or those with electron-donating substituents [3].
Corrective Actions:
-
Buffer the Eluent: Add 1% Triethylamine (Et3N) or 1% Pyridine to your eluent system. This neutralizes the surface silanols.
-
Protocol: Pre-flush the column with the Et3N-doped solvent before loading your sample.
-
-
Switch Stationary Phase: Use Neutral Alumina (Grade III) instead of silica. Alumina is basic/neutral and far gentler on acetals.
-
Fast Chromatography: Do not let the compound sit on the column. Use flash chromatography with higher flow rates.
Issue B: "I can't install the dioxolane ring on my spiro-ketone."
Root Cause: Steric hindrance at the quaternary center makes the initial nucleophilic attack of the diol slow.
Corrective Actions:
-
The "Noyori" Method: Instead of ethylene glycol + pTsOH, use 1,2-bis(trimethylsiloxy)ethane (BTSE) with a catalytic amount of TMSOTf (Trimethylsilyl triflate). This proceeds via a silyl-activated mechanism that is extremely powerful for sterically crowded ketones [4].
-
Orthoformates: Use triethyl orthoformate as a water scavenger and solvent. This drives the equilibrium chemically rather than physically (Dean-Stark).
Issue C: "The ring opens during hydrogenation of other groups."
Root Cause: Palladium on Carbon (Pd/C) often contains trace acids from its manufacturing process.
Corrective Actions:
-
Poison the Catalyst: Add a few drops of Pyridine or use Pearlman's Catalyst (Pd(OH)2) which is inherently non-acidic.
-
Solvent Switch: Avoid alcohols (MeOH/EtOH) if possible; use EtOAc or THF to prevent trans-acetalization.
Reagent Compatibility Matrix
Use this table to select reagents that are compatible with your spiro-dioxolane moiety.
| Reagent Class | Reagent Example | Compatibility | Notes |
| Strong Acids | HCl (aq), H2SO4 | Incompatible | Will hydrolyze ring in minutes. |
| Weak Acids | Acetic Acid, Silica Gel | Caution | Stable for short durations; prolonged exposure causes degradation. |
| Lewis Acids | BF3·OEt2, TiCl4 | Variable | Can coordinate to oxygens and trigger opening/rearrangement. |
| Bases | NaOH, LDA, NaH | Excellent | Dioxolanes are completely stable to base (orthogonal protection). |
| Reductants | LiAlH4, NaBH4 | Excellent | Stable. Commonly used to protect ketones during reduction. |
| Oxidants | PCC, Jones Reagent | Good | Generally stable, but strong acidic oxidants (Jones) require care.[1] |
| Nucleophiles | Grignard, Organolithium | Excellent | The primary reason to use dioxolanes. |
Standard Operating Procedures (SOPs)
SOP-1: Buffered Silica Gel Purification
-
Prepare Solvent: Mix your Hexane/EtOAc (or DCM/MeOH) system.
-
Add Buffer: Add Triethylamine (Et3N) to a concentration of 1% (v/v).
-
Slurry: Slurry the silica gel in this buffered solvent.
-
Pack: Pour the column.
-
Flush: Run 2 column volumes of buffered solvent through before loading the sample.
-
Elute: Run the column using the buffered solvent.
-
Evaporate: Rotovap immediately. (Note: Et3N has a high boiling point; you may need to azeotrope with heptane to remove it completely).
SOP-2: Non-Aqueous Workup for Acid-Sensitive Acetals
Avoid 1M HCl or saturated NH4Cl if your spiro-ring is highly strained.
-
Quench: Dilute reaction with dry diethyl ether.
-
Precipitate: Add solid Sodium Sulfate decahydrate (Na2SO4·10H2O) or simply add a minimal amount of water followed immediately by excess solid drying agent (MgSO4).
-
Filter: Filter off the solids.
-
Concentrate: Evaporate solvent. This avoids exposing the compound to a bulk aqueous acidic phase.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Chapter 4: Protection for the Carbonyl Group).
-
Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Discusses the kinetic stability of cyclic acetals).
-
Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. (Detailed guide on silica acidity and Et3N buffering).
-
Tsunoda, T., Suzuki, M., & Noyori, R. (1980). Trimethylsilyl trifluoromethanesulfonate as a highly effective catalyst for the 1,3-dioxolanation of carbonyl compounds. Tetrahedron Letters, 21(14), 1357-1358.
Sources
Technical Support Center: Purification of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
Ticket ID: PUR-SPIRO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting isolation, stability, and detection of acid-sensitive spiro-ketal intermediates.
Executive Summary
You are dealing with a (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol intermediate. Chemically, this is a ketal-protected cyclobutanone derivative featuring a primary alcohol.
The Three Critical Challenges:
-
Acid Lability: The 5,8-dioxaspiro[3.4]octane core (a 1,3-dioxolane spiro-fused to a cyclobutane) acts as a ketal protecting group. It is susceptible to hydrolysis on acidic stationary phases (standard silica gel), which will revert the compound to the parent cyclobutanone.
-
Detection Failure: The molecule lacks a conjugated
-system, rendering it invisible under standard UV (254 nm). -
Strain Energy: The spiro-fusion to a four-membered ring introduces significant ring strain (~26 kcal/mol for cyclobutane), increasing susceptibility to thermal decomposition or rearrangement during aggressive distillation.
Module 1: The "Invisible" Analyte (Detection Protocols)
Issue: "I cannot see my product on the TLC plate using the UV lamp." Diagnosis: The compound lacks a chromophore. Solution: Use destructive visualization stains specific to alcohols and ketals.
Recommended Staining Protocols
| Stain Reagent | Sensitivity | Mechanism | Preparation/Usage |
| p-Anisaldehyde | High | Acid-catalyzed condensation with the alcohol/ketal.[1] | Best Choice. Dip plate, blot excess, heat with a heat gun until spots appear (usually blue/purple for alcohols). |
| KMnO₄ (Basic) | Moderate | Oxidation of the primary alcohol. | Dip and heat gently. Product appears as a yellow/brown spot on a purple background. |
| Iodine Chamber | Low/Variable | Physical adsorption. | Place plate in a jar with I₂ crystals. Reversible (good for recovering prep-TLC bands). |
Technical Note: The acidity of the p-Anisaldehyde stain helps visualize the ketal by momentarily hydrolyzing it on the hot plate, creating a reactive species that couples with the aldehyde [1].[1]
Module 2: Chromatography Strategy (The Acid Neutralization Protocol)
Issue: "My product decomposes or streaks on the column." Diagnosis: Standard Silica Gel 60 is slightly acidic (pH ~6.5–7.0, but Lewis acidic sites exist). This acidity catalyzes the deprotection of the 5,8-dioxa ring. Solution: Passivate the silica gel using Triethylamine (Et₃N).
Protocol: Basified Silica Gel Chromatography
Step 1: Slurry Preparation Do not dry pack. Prepare a slurry of Silica Gel 60 in your starting eluent (e.g., Hexanes/EtOAc).
Step 2: Neutralization Add 1% v/v Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.
-
Why? The amine coordinates with the acidic silanol (Si-OH) groups, effectively "capping" them and preventing protonation of your ketal oxygens [2].
Step 3: Packing & Flushing Pour the column. Flush with 2 column volumes (CV) of the solvent system containing 1% Et₃N.
Step 4: Elution Run your gradient. You can maintain 0.5% Et₃N in the mobile phase if the compound is extremely fragile, though usually, the pre-treatment is sufficient.
Decision Matrix: Purification Workflow
Figure 1: Decision matrix for selecting the appropriate purification stationary phase based on compound stability.
Module 3: Alternative Isolation (Distillation)
Issue: "I have 10 grams of crude. Chromatography is too expensive/slow." Diagnosis: The compound is a low-MW oil (~174 g/mol ). Solution: Vacuum Distillation (Kugelrohr).
Warning: The cyclobutane ring adds strain. Prolonged heating above 140°C may cause ring expansion or polymerization.
Protocol:
-
Apparatus: Kugelrohr (Short-path) distillation setup.
-
Vacuum: High vacuum required (< 0.5 mmHg).
-
Temperature: Ramp slowly.
-
Expected BP: ~90–110°C at 0.5 mmHg (Estimate based on similar spiro-ketals).
-
-
Receiving Flask: Cool with dry ice/acetone to ensure efficient trapping of the alcohol.
Module 4: Workup & Solubility Guide
Issue: "I'm losing mass during aqueous extraction." Diagnosis: The primary alcohol and the two ether oxygens (dioxolane) make the molecule moderately water-soluble, especially in "brine" that isn't saturated enough.
Solubility Profile:
-
Water: Moderate solubility (Hydrogen bond donor/acceptor).
-
DCM/Chloroform: High solubility.
-
Ether/EtOAc: High solubility.
-
Hexanes: Low to Moderate solubility.
Optimized Extraction Protocol:
-
Quench: Dilute reaction with saturated NaHCO₃ (protects the ketal from transient acidity).
-
Solvent: Use Dichloromethane (DCM) rather than Ethyl Acetate. DCM is more polar and better at extracting alcohols from the aqueous phase.
-
Salting Out: Saturate the aqueous phase with solid NaCl until no more dissolves. This "salting out" effect forces the organic alcohol into the organic layer [3].
-
Re-extraction: Extract the aqueous layer at least 3 times.
Frequently Asked Questions (FAQ)
Q: The NMR shows a vanishing ketal peak (multiplet at ~3.9 ppm) and a new carbonyl peak. What happened? A: Hydrolysis occurred. This likely happened on the column or in the NMR tube if you used CDCl₃ (which can be acidic).
-
Fix: Filter CDCl₃ through basic alumina before use, or use C₆D₆ (Benzene-d6) for NMR analysis.
Q: Can I use reverse-phase (C18) HPLC? A: Yes, but ensure the mobile phase is not acidic. Use an Ammonium Bicarbonate buffer (pH 8) or neutral water/acetonitrile. Avoid 0.1% TFA or Formic Acid modifiers.
Q: My product is an oil that refuses to crystallize. A: This is typical for spiro-ketal alcohols. They are often viscous oils due to the lack of rigid packing (spiro twist) and hydrogen bonding. Do not waste time trying to recrystallize unless you derivatize it (e.g., make a p-nitrobenzoate ester).
References
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates.Link
-
Reddit ChemPros. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds.Link
-
University of Calgary. (2023). Solubility of Organic Compounds.[2][3]Link
-
BenchChem. (2025).[4] Overcoming challenges in the purification of spirocyclic alcohols.Link
Sources
Overcoming steric hindrance in 2-substituted spiro[3.4]octane reactions
Topic: Overcoming Steric Hindrance in 2-Substituted Spiro[3.4]octane Reactions Ticket ID: SPIRO-34-STERIC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Puckered" Problem
Welcome to the technical support center for spirocyclic scaffolds. You are likely here because standard reaction conditions on your spiro[3.4]octane core are failing.
The Core Issue: The spiro[3.4]octane scaffold is not two flat rings joined at 90°. The cyclobutane ring undergoes significant puckering (approx. 28–30°) to relieve torsional strain. This creates a distinct convex (exo) and concave (endo) face.
-
The Trap: The spiro-fused cyclopentane ring acts as a massive steric shield over the concave face.
-
The Consequence: If your leaving group (LG) is on the convex face, the required backside trajectory for
attack is completely blocked by the cyclopentane ring.
This guide provides troubleshooting protocols to bypass these geometric dead ends.
Module 1: Nucleophilic Substitution ( ) Failures
User Query:
"I am trying to displace a mesylate/tosylate at the C2 position of the cyclobutane ring with an amine or azide, but the reaction won't proceed even at high temperatures. It eventually decomposes."
Diagnostic:
You are likely attempting an
-
Mechanism:
requires a backside attack. -
Blockage: The nucleophile must approach from the concave face (inside the "V" shape of the spiro system). This path is sterically occluded by the distal carbons of the cyclopentane ring. Heating only accelerates ring-opening (strain release), not substitution.
Troubleshooting Protocol:
| Method | Protocol Adjustment | Why it Works |
| Option A: The Radical Bypass (Recommended) | Switch to Radical Cross-Coupling. Convert the alcohol to a redox-active ester (RAE) or xanthate. Use Ni/Photoredox catalysis. | Radicals are planar ( |
| Option B: The "Naked" Anion | Use CsF or 18-Crown-6 with K-salts in non-polar solvents (e.g., Toluene). | Increases nucleophilicity of the anion to exploit the minimal available trajectory, though often still low yielding. |
| Option C: Finkelstein Swap | Convert OMs/OTs to Iodide first (NaI, acetone, reflux). | Iodide is a better leaving group and has a longer bond length, slightly relieving the steric congestion for the incoming nucleophile. |
Workflow Visualization: The Decision Matrix
Figure 1: Decision matrix for substitution reactions based on leaving group (LG) orientation.
Module 2: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
User Query:
"My oxidative addition works (I see the Pd-intermediate), but the coupling product is not forming. The catalyst dies."
Diagnostic:
Reductive Elimination Stalling. In 2-substituted spiro[3.4]octanes, the bulky spiro-tail prevents the two organic ligands on the Palladium center from adopting the necessary geometry for reductive elimination. Standard ligands (PPh3, dppf) are too bulky, creating a "crowded metal" scenario.
Troubleshooting Protocol:
1. Ligand Engineering
Switch to ligands that are bulky enough to promote oxidative addition but have specific geometries to facilitate elimination in hindered systems.
-
Recommendation: CPhos or RuPhos (Buchwald Ligands).
-
Alternative: N-Heterocyclic Carbenes (NHC) like PEPPSI-IPr .
2. The Nickel Switch (High Success Rate)
Nickel has a smaller atomic radius than Palladium and accommodates steric bulk differently. It also facilitates Single Electron Transfer (SET) pathways that are less sensitive to the spiro-sterics.
Recommended Protocol (Ni-Catalyzed Alkyl-Aryl Coupling):
-
Catalyst:
(10 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)
-
Reductant: Mn powder or TDAE (if using reductive coupling).
-
Solvent: DMA or DMF (High polarity stabilizes the intermediates).
Module 3: Stability & Ring Opening
User Query:
"I tried to deprotect a Boc-amine with 4M HCl/Dioxane, and my product mass is wrong (M+18 or M+36)."
Diagnostic:
Acid-Catalyzed Ring Expansion/Opening. The cyclobutane ring has ~26 kcal/mol of ring strain. Strong Lewis acids or Bronsted acids can protonate the ring or adjacent heteroatoms, triggering a carbocation rearrangement (often expanding to a cyclopentane or opening to an acyclic chain).
Safe Deprotection Guide:
| Protective Group | Dangerous Reagent | Safe Alternative |
| Boc (Amine) | 4M HCl or TFA (neat) | TMSOTf / 2,6-Lutidine in DCM. (Anhydrous cleavage avoids hydrolysis). |
| Ketal (Ketone) | Aqueous HCl | PPTS (Pyridinium p-toluenesulfonate) in wet acetone/MEK. (Buffered, milder acid). |
| Ester | LiOH/NaOH (Base Hydrolysis) | LiI in Pyridine (Nucleophilic cleavage) or TMSOK in THF. |
Module 4: Synthesis & Stereocontrol
User Query:
"I need to synthesize the 2-amino-spiro[3.4]octane, but I keep getting a mixture of isomers. How do I force the 'trans' (convex) product?"
Technical Insight:
Thermodynamic control usually favors the substituent in the "pseudo-equatorial" position on the puckered ring to minimize 1,3-diaxial-like interactions.
Experimental Workflow: Reductive Amination
Do not use direct alkylation. Use the Spiro[3.4]octan-2-one intermediate.
-
Form the Imine: Ketone + Amine +
(Dehydrating agent is critical). -
Reduction:
-
For Kinetic Product (Less Stable): Use L-Selectride at -78°C. (Bulky hydride attacks from the open convex face
pushes amine to the hindered concave face). -
For Thermodynamic Product (More Stable): Use
at room temperature. Allows equilibration to the more stable pseudo-equatorial isomer.
-
Stereochemical Pathway Diagram
Figure 2: Reagent selection for stereoselective reductive amination.
References & Further Reading
-
Spirocyclic Scaffolds in Drug Discovery:
-
Cyclobutane Ring Strain & Reactivity:
-
Wiberg, K. B. (1986). "The structures of cyclobutane and its derivatives."[6] Accounts of Chemical Research. (Discusses the puckering effect).
-
-
Ni-Catalyzed Cross-Coupling on Hindered Rings:
-
Hu, X., et al. (2018). "Nickel-Catalyzed Cross-Coupling of Non-activated Alkyl Halides." Chemical Reviews.
-
-
Radical Functionalization of Spirocycles:
-
Qin, T., et al. (2016). "A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents." Science. (Methodology for bypassing
sterics).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile Preparation of Spirolactones by an Alkoxycarbonyl Radical Cyclization Cross-Coupling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 6. pubs.acs.org [pubs.acs.org]
Optimizing reaction temperature for spiro-cyclization of cyclobutane derivatives
Technical Support Center: Spiro-Cyclization of Cyclobutane Derivatives
Welcome to the technical support center for optimizing spiro-cyclization reactions involving cyclobutane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these unique and valuable scaffolds. The inherent ring strain of cyclobutanes provides a powerful thermodynamic driving force for complex molecular rearrangements and cyclizations, but harnessing this energy requires precise control over reaction parameters, especially temperature.[1][2][3]
This document moves beyond simple protocols to explain the underlying principles governing your reaction's success. We will explore how to diagnose common issues, understand the interplay between kinetics and thermodynamics, and systematically identify the optimal temperature for your specific transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My spiro-cyclization reaction is showing low conversion of the starting material, even after a prolonged reaction time. Should I simply increase the temperature?
Answer: While increasing the temperature is a common first step to accelerate a sluggish reaction, it should be approached systematically and with caution.[4] Simply raising the heat without understanding the potential consequences can lead to undesired outcomes.
The Rationale: Chemical reactions are governed by the Arrhenius equation, which dictates that the rate constant increases exponentially with temperature. By supplying more thermal energy, you increase the population of molecules that can overcome the activation energy barrier (Ea) for the desired spiro-cyclization.
However, an increase in temperature will accelerate all potential reaction pathways, not just the one you want. This includes decomposition pathways for your starting material, product, or catalyst, as well as the formation of kinetic byproducts.[4][5]
Our Recommended Approach:
-
Confirm Reagent and Catalyst Integrity: Before modifying the temperature, ensure that your reagents are pure and your catalyst (if applicable) is active.[6][7] Deactivated catalysts or impure starting materials are common sources of low conversion.[4]
-
Incremental Temperature Increase: Instead of a drastic jump, increase the temperature in controlled increments (e.g., 10-20 °C). Monitor the reaction at each new setpoint by TLC or LC-MS.
-
Analyze for Byproducts: At each temperature, carefully analyze the reaction mixture for the appearance of new spots or peaks. If byproduct formation begins to outpace product formation, you have likely exceeded the optimal temperature window.
A systematic approach, as outlined in the protocol below, is the most reliable way to determine if increasing the temperature is the correct solution.
Q2: I've increased the reaction temperature, and while my starting material is consumed, the yield of my desired spiro-product is poor. I'm observing multiple new spots on my TLC plate. What is happening?
Answer: This is a classic scenario indicating that at elevated temperatures, one or more undesired side reactions are occurring at a faster rate than your target spiro-cyclization. The high temperature provides sufficient energy to access alternative, higher-energy transition states or to cause product decomposition.
Key Concepts to Consider:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, reactions often favor the kinetic product—the product that is formed the fastest (i.e., has the lowest activation energy). At higher temperatures, the reaction may have enough energy to reverse and equilibrate, favoring the most stable thermodynamic product.[8] It's crucial to determine which product you are targeting and which you are forming. Your desired spiro-product may be the kinetic product, which is being converted to a more stable, undesired byproduct at higher temperatures.
-
Competing Pathways: Cyclobutane derivatives, particularly those with high ring strain like bicyclo[1.1.0]butanes, can undergo various transformations.[2][9] Besides the desired spiro-cyclization, you might be observing competing ring-opening, fragmentation, or rearrangement reactions that become accessible only at higher temperatures.
-
Thermal Decomposition: Your desired spirocyclic product might be thermally labile and could be decomposing under the reaction conditions.
Troubleshooting Workflow:
The following decision-making workflow can help you diagnose and solve this issue.
Caption: Troubleshooting workflow for low yield and byproduct formation.
Q3: How does the choice between thermal and photochemical conditions affect my spiro-cyclization strategy and temperature optimization?
Answer: The choice between thermal and photochemical energy input is fundamental as it dictates which molecular orbitals are involved, leading to different, often complementary, stereochemical outcomes according to the Woodward-Hoffmann rules.[10][11][12]
-
Thermal Cyclizations: These reactions rely on heat to overcome the ground-state activation barrier. Temperature is the primary variable to control the reaction rate. For a 4π-electron electrocyclization (e.g., butadiene to cyclobutene), thermal conditions typically favor a conrotatory ring closure.[10] Temperature optimization follows the principles discussed above, balancing rate against selectivity and stability.
-
Photochemical Cyclizations: These reactions use UV light to excite an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[11][12] This excited state has different orbital symmetry and often a much lower activation barrier for cyclization. For a 4π system, photochemical conditions favor a disrotatory closure.[11]
-
Role of Temperature: In photochemistry, temperature plays a more secondary role. It can influence the rate of non-photochemical steps, conformational equilibria of the substrate, or the rate of competing thermal side reactions (e.g., a thermal reversion to starting material).[13] Often, photochemical reactions are run at low temperatures to suppress these competing thermal pathways and improve selectivity.
-
Experimental Protocol: Systematic Temperature Screening
This protocol provides a robust framework for identifying the optimal reaction temperature for your spiro-cyclization.
Objective: To determine the temperature that provides the highest yield of the desired spiro-product in a reasonable timeframe with minimal byproduct formation.
Methodology:
-
Setup: Prepare a series of identical reaction vials or tubes, each equipped with a stir bar. To each vial, add your cyclobutane derivative substrate (e.g., 0.1 mmol), solvent, and any necessary catalyst or reagents under an inert atmosphere if required.
-
Temperature Control: Place each vial in a separate well of a temperature-controlled heating block or in separate temperature-controlled baths. Set a range of temperatures. A good starting range could be:
-
0 °C (ice bath)
-
25 °C (Room Temperature)
-
40 °C
-
60 °C
-
80 °C
-
Reflux temperature of the solvent
-
-
Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Quench the aliquot if necessary and analyze by a suitable method (TLC, GC-MS, or LC-MS).
-
Data Analysis: For each time point and temperature, quantify the following:
-
Percentage of remaining starting material (Conversion %).
-
Relative percentage of the desired spiro-product.
-
Relative percentage of major byproducts.
-
-
Optimization: Based on the data, identify the temperature that gives the best balance of reaction rate and selectivity. You may need to run a second, more focused screen around the most promising temperature.
Data Presentation:
Summarize your findings in a clear, comparative table.
| Temperature (°C) | Time (h) | Conversion (%) | Spiro-Product Yield (%) | Major Byproduct(s) (%) | Notes |
| 25 | 24 | 15% | ~12% | <1% | Very slow reaction |
| 40 | 24 | 60% | 55% | ~2% | Clean but incomplete |
| 60 | 12 | 95% | 88% | ~5% (Byproduct A) | Optimal conditions found |
| 80 | 8 | >99% | 75% | 20% (Byproduct A+B) | Faster rate, lower selectivity |
| 100 (Reflux) | 4 | >99% | 40% | >50% | Significant decomposition |
This is example data and should be replaced with your experimental results.
This systematic screening provides clear, actionable data, preventing the guesswork that often leads to failed reactions and wasted resources.[14][15]
References
-
Kotha, S., & Pulletikurti, P. (2018). Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. Indian Journal of Chemistry, 57B, 1876-1882. [Link]
-
Jiang, Q., Dong, J., Lei, F., Yu, D., Li, T., Sun, H., & Xue, D. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 16, 12189-12195. [Link]
-
Das, K., Pedada, A., Singha, T., & Hari, D. P. (2024). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and–lactams. Chemical Science, 15(2), 525-531. [Link]
-
Fawcett, A., & Mapp, A. K. (2021). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. ACS Catalysis, 11(20), 12854-12860. [Link]
-
Mendes, A., et al. (2018). Optimization of the Reaction Conditions for the Reductive Cyclization. ResearchGate. [Link]
-
Zhu, M., et al. (2019). Synthesis of Cyclobutane-Fused Angular Tetracyclic Spiroindolines via Visible-Light-Promoted Intramolecular Dearomatization of Indole Derivatives. Journal of the American Chemical Society, 141(4), 1743-1749. [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Asveld, E. J. H., & Kellogg, R. M. (2020). Thermal and (Thermo-Reversible) Photochemical Cycloisomerization of 1H-2-Benzo[c]oxocins: From Synthetic Applications to the Development of a New T-Type Molecular Photoswitch. The Journal of Organic Chemistry, 85(15), 9636-9646. [Link]
-
LibreTexts Chemistry. (2024). Photochemical Electrocyclic Reactions. [Link]
-
Asymmetric Synthesis of an Enantiomerically Pure Spiro[3.3]heptane Derivative. (2001). The Journal of Organic Chemistry, 66(18), 6169-6175. [Link]
-
Master Organic Chemistry. (2020). Electrocyclic Reactions. [Link]
Sources
- 1. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05700C [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cyclobutane-linked nanothreads through thermal and photochemically mediated polymerization of cyclohexadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Solving solubility issues with (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol in aqueous media
Executive Summary
This guide addresses solubility and stability challenges associated with (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol (and its related diol analog, 2,2-bis(hydroxymethyl)-5,8-dioxaspiro[3.4]octane). While computational models (LogP ~ -1.1) suggest hydrophilicity, users frequently encounter kinetic dissolution stalling and acid-catalyzed decomposition (precipitating ring-opened byproducts).
This document provides mechanistic insights, validated solubilization protocols, and stability warnings to ensure experimental integrity.
Module 1: Mechanistic Insight (The "Why")
To solve the solubility behavior, we must understand the competition between the molecule's Crystal Lattice Energy and Solvation Energy .
-
The Spiro-Rigidity Trap: The spiro[3.4]octane core creates a geometrically fixed, "puckered" conformation. Unlike flexible alkyl chains that can wiggle to accommodate water networks, this rigid scaffold packs efficiently in the solid state. High lattice energy means the molecule resists breaking apart to enter the solution, even if it is thermodynamically soluble.
-
The Ketal Achilles' Heel: The 5,8-dioxa ring is a cyclic ketal . Ketals are stable in basic and neutral media but are highly susceptible to acid hydrolysis .
-
The Error: Users often attempt to dissolve the compound in slightly acidic buffers (e.g., PBS adjusted to pH 6.0 or citrate buffers).
-
The Result: The ketal hydrolyzes, opening the ring to form a ketone and a free diol. These degradation products often have different solubility profiles, leading to "mystery precipitation" or cloudiness over time.
-
Module 2: Troubleshooting Guide
Decision Tree: Solubilization Strategy
Figure 1: Logic flow for determining the correct solubilization pathway based on concentration and solvent compatibility.
Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| Cloudiness immediately upon adding water | Kinetic Stalling: The rigid core is resisting hydration. | Sonicate at 40°C for 10 mins. Do not filter immediately; give the lattice time to break. |
| Precipitation after 24 hours | Acid Hydrolysis: Buffer pH is too low (< pH 6), causing ring opening. | Verify buffer pH is 7.4–8.0 . Switch to Tris or HEPES. Avoid Citrate/Acetate. |
| "Oiling out" in media | Oswald Ripening: Rapid addition of high-conc. DMSO stock caused nucleation. | Use the "Step-Down" Dilution Protocol (See Module 3). |
| Yellowing of solution | Oxidation/Degradation: Likely due to trace acid or light sensitivity over time. | Prepare fresh. Store stocks at -20°C under Argon. |
Module 3: Validated Protocols
Protocol A: Preparation of High-Concentration Stock (Preferred)
Use this for in vitro assays requiring >100 µM final concentration.
-
Solvent Selection: Use DMSO (Anhydrous) or Ethanol (Absolute) .
-
Why: The compound is highly soluble in polar organics. Anhydrous DMSO prevents slow hydrolysis during storage.
-
-
Dissolution:
-
Weigh target amount of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol.
-
Add DMSO to achieve 50 mM to 100 mM .
-
Vortex vigorously for 30 seconds.
-
Visual Check: Solution must be crystal clear.
-
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stability: ~3 months.
Protocol B: Aqueous Dilution (The "Step-Down" Method)
Crucial for preventing precipitation when moving from DMSO to Water.
-
Prepare Buffer: Use PBS pH 7.4 or HBSS .
-
Critical: Ensure pH is ≥ 7.4.
-
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the 100 mM DMSO stock 1:10 into pure Ethanol first (Result: 10 mM in 90% EtOH/10% DMSO).
-
Why: This lowers the dielectric shock when hitting the water.
-
-
Final Dilution:
-
Pipette the organic mix slowly into the vortexing buffer.
-
Do not add buffer to the organic stock (this causes high local concentration and precipitation).
-
Target final organic solvent concentration: < 1.0% (v/v).
-
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use this compound in acidic cell culture media (e.g., conditioned media)? A: Proceed with extreme caution. If the media pH drops below 7.0 (common in dense cultures due to lactate production), the dioxolane ring may hydrolyze.
-
Recommendation: Buffer your media with HEPES (10-25 mM) to lock pH at 7.4. Measure concentration via HPLC before and after incubation to verify stability.
Q2: The compound is a sticky oil/gum. How do I weigh it accurately? A: This is common for spiro-diols. Do not attempt to scrape it.
-
Technique: Dissolve the entire contents of the supplier's vial in a known volume of DMSO to create a "Master Stock" (e.g., 100 mM). Calculate the exact concentration based on the supplier's stated mass, then aliquot.
Q3: Is this compound permeable to cell membranes? A: With a LogP near -1.1 and a molecular weight < 200, it is likely permeable via passive diffusion, but its polarity suggests it may not accumulate in lipid bilayers. The rigid spiro structure prevents it from being a substrate for many efflux pumps, often resulting in high intracellular bioavailability compared to flexible analogs.
References & Grounding
-
Spirocyclic Scaffolds in Drug Discovery:
-
Source: Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery.
-
Relevance: Establishes the "rigidification" principle which explains the high lattice energy and kinetic solubility issues.
-
Link:
-
-
Stability of 1,3-Dioxolanes (Ketals):
-
Source: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."
-
Relevance: Authoritative text confirming that 1,3-dioxolanes (the 5,8-dioxa ring) are stable to base but hydrolyzed by aqueous acid.
-
Context: Standard organic chemistry principle applied to this specific troubleshooting scenario.
-
-
Solubility Enhancement Strategies:
-
Source: Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.
-
Relevance: Validates the use of cosolvency (DMSO/Ethanol) and pH control for solubilizing difficult intermediates.
-
Link:
-
-
PubChem Compound Summary:
Sources
- 1. [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol | C8H14O4 | CID 91933789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [2-(hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol | 1788043-96-8 [sigmaaldrich.com]
- 3. Spiro[3.4]octane-3,3-diol | C8H14O2 | CID 21900683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing ring-opening side reactions in 5,8-dioxaspiro[3.4]octane synthesis
This technical support guide addresses the synthesis of 5,8-dioxaspiro[3.4]octane (the ethylene ketal of cyclobutanone). It focuses on the critical challenge of minimizing ring-opening and ring-expansion side reactions driven by the high ring strain of the cyclobutane moiety (~26 kcal/mol).
Topic: Minimizing Ring-Opening & Expansion Side Reactions Document ID: TS-ORG-SPIRO-034 Last Updated: 2025-05-20
Core Challenge: The Strain-Stability Paradox
The synthesis of 5,8-dioxaspiro[3.4]octane involves fusing a strained four-membered ring (cyclobutane) with a five-membered ketal ring. The primary failure mode is not simple decomposition, but Acid-Catalyzed Ring Expansion .
Under standard ketalization conditions (strong acid + heat), the cyclobutyl carbocation intermediate is prone to a 1,2-alkyl shift, relieving ring strain by expanding into a thermodynamically more stable cyclopentanone derivative.
The Reaction Landscape
The diagram below illustrates the critical bifurcation point between successful synthesis and irreversible side reactions.
Figure 1: Reaction pathway showing the competition between ketalization (green) and ring expansion (red).
Critical Process Parameters (CPP)
To minimize side reactions, you must transition from "Thermodynamic Control" (standard reflux) to "Kinetic Control" (mild conditions).
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) | Technical Rationale |
| Water Removal | Dean-Stark Trap (Azeotropic) | Chemical Scavenging (Orthoformates) | Dean-Stark requires boiling toluene (110°C), providing energy for ring expansion. Orthoformates react at RT. |
| Catalyst | p-TsOH (pKa -2.8) | PPTS (pKa 5.2) | Strong acids increase the lifetime/energy of the carbocation, promoting rearrangement. PPTS is milder. |
| Temperature | Reflux (>80°C) | Ambient (20–25°C) | Low temperature denies the activation energy required for the 1,2-alkyl shift (ring expansion). |
| Solvent | Benzene/Toluene | Dichloromethane / Neat | Non-polar solvents often require heat for solubility/azeotrope. DCM allows low-temp solubility. |
Recommended Protocol: Low-Temperature Chemical Scavenging
This method replaces thermal water removal with chemical water removal, virtually eliminating the risk of thermal ring expansion.
Materials
-
Substrate: Cyclobutanone (1.0 equiv)
-
Reagent: Ethylene Glycol (1.5 - 2.0 equiv)
-
Water Scavenger: Triethyl Orthoformate (TEOF) (1.2 equiv)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (5-10 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM) or run neat if scale allows.
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Charging: Add Cyclobutanone, Ethylene Glycol, and TEOF to the flask. Stir at room temperature (20–25°C) for 5 minutes.
-
Initiation: Add PPTS in one portion.
-
Note: The reaction of TEOF with water is slightly exothermic. Monitor internal temp; do not exceed 30°C.
-
-
Monitoring: Monitor by TLC or GC-MS.
-
Endpoint: Disappearance of cyclobutanone.
-
Time: Typically 2–6 hours at RT.
-
-
Quench (CRITICAL): Add saturated aqueous NaHCO₃ or a few drops of Triethylamine before any concentration.
-
Why? Concentrating an acidic mixture will trigger hydrolysis or rearrangement as the concentration of acid spikes.
-
-
Workup:
-
Partition between DCM and water.
-
Wash organic layer with brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Distillation (if liquid) or Flash Chromatography (basic alumina or silica pre-treated with 1% Et3N).
Troubleshooting Guide & FAQs
Q1: I see a significant impurity (~10-15%) that looks like cyclopentanone ethylene ketal. What happened?
Diagnosis: Acid-Catalyzed Ring Expansion.[1] Cause: The carbocation intermediate existed too long or possessed too much thermal energy, allowing the strained cyclobutane ring to expand. Solution:
-
Switch Catalysts: If using p-TsOH, switch to PPTS.
-
Lower Temperature: If refluxing, stop. Use the TEOF method described above at room temperature.
-
Increase Nucleophile: Increase Ethylene Glycol equivalents (to 3.0 equiv) to speed up the interception of the carbocation.
Q2: The reaction stalls at 60% conversion. Adding more acid doesn't help.
Diagnosis: Water Poisoning / Equilibrium Limit. Cause: The water produced has saturated the system, and the equilibrium has shifted back to the ketone. Solution:
-
Do NOT add strong acid. This will only degrade the product.
-
Add Scavenger: Add 0.5 equiv of Triethyl Orthoformate (TEOF) to chemically consume the water and drive the equilibrium forward.
Q3: My product degrades during purification on silica gel.
Diagnosis: Acid Sensitivity of the Spiro-Ketal. Cause: Silica gel is slightly acidic. The spiro[3.4] system is strained and sensitive to hydrolysis. Solution:
-
Pre-treat Silica: Flush the column with 1% Triethylamine in Hexanes before loading your sample.
-
Use Alumina: Switch to Neutral or Basic Alumina for chromatography.
Q4: Can I use BF3·OEt2 as a catalyst?
Diagnosis: High Risk. Analysis: Lewis acids like BF3 are extremely potent and often favor thermodynamic rearrangement of strained rings. Recommendation: Avoid BF3 for cyclobutanone ketalization unless strictly temperature-controlled (-78°C to 0°C). PPTS is safer for this specific scaffold.
Diagnostic Workflow
Use this decision tree to resolve low yields or impurities.
Figure 2: Troubleshooting logic for spiro-ketal synthesis issues.
References
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link
- Context: Foundational text explaining the ~26 kcal/mol strain energy in cyclobutane th
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Link
- Context: Authoritative source for ketalization conditions, specifically the use of PPTS and Orthoformates for acid-sensitive substr
-
Conia, J. M., & Salaun, J. R. (1972). Thermally Induced Retro-Aldol Type Reactions of Strained Ring Ketols. Accounts of Chemical Research. Link
- Context: Details the thermal instability of cyclobutanone derivatives and their propensity for rearrangement.
-
Smith, S. W., & Newman, M. S. (1968). Acid-Catalyzed Rearrangements of Cyclobutanone Derivatives. Journal of the American Chemical Society.[2] Link
- Context: Mechanistic evidence of acid-catalyzed expansion of cyclobutane rings to cyclopentane systems.
Sources
Technical Support Center: Purification of Polar Spiro Alcohols
The following guide is designed as a dynamic Technical Support Center for researchers working with polar spiro alcohols . It moves beyond generic advice to address the specific structural rigidity, hydrogen-bonding potential, and solubility challenges inherent to spirocyclic scaffolds.
Status: Operational | Tier: Advanced Method Development
Core Solvent System Architecture
User Query: Standard Hexane/EtOAc gradients aren't moving my spiro alcohol, or it's streaking. What is the correct solvent system?
Technical Insight:
Spiro alcohols possess a unique "orthogonal" rigidity. Unlike flat aromatic systems, they do not stack well on silica, but their hydroxyl groups form strong hydrogen bonds with acidic silanols (
The "Golden Triangle" of Solvent Systems
Do not rely on a single system. Rotate through these three distinct selectivity classes:
| System Class | Composition | Target Application | Mechanism |
| The Workhorse | DCM : MeOH (95:5 to 80:20) | General polar spiro alcohols. | High solubility (DCM) + strong polar elution (MeOH). Warning: Silica dissolves if MeOH >10-15%. |
| The "Green" Alternative | Heptane : [EtOAc/EtOH 3:1] | Replacement for DCM/MeOH.[1] | EtOH provides H-bond disruption similar to MeOH but is less aggressive on silica. |
| The Selectivity Shifter | DCM : MeCN | Diastereomer separation. | MeCN is a dipole-dipole interactor (unlike MeOH's H-bond donor), often separating stereoisomers that co-elute in MeOH. |
Protocol: The "Modifier" Rule
If your spiro alcohol contains a basic nitrogen (common in spiro-piperidines) or shows tailing, you must passivate the silica.
-
Add 1% Triethylamine (TEA) or 1%
to the polar solvent component. -
Why? The amine modifier binds to the active silanol sites preferentially, creating a "neutral" surface for your alcohol to glide over.
Decision Logic: Selecting the Workflow
User Query: How do I choose between liquid loading and solid loading for these compounds?
Technical Insight: Spiro compounds are often crystalline and poorly soluble in Hexane/Heptane.
-
Liquid Load: Only if the sample is soluble in the starting mobile phase (e.g., 5% MeOH/DCM). If you load in 100% DCM and run a Hexane gradient, the compound will precipitate instantly, causing band broadening.
-
Solid Load (Dry Load): Mandatory for most polar spiro alcohols. It eliminates solvent mismatch effects.
Workflow Visualization
The following logic tree guides your initial setup to prevent common failures.
Figure 1: Decision matrix for selecting the optimal loading and solvent strategy based on solubility and TLC behavior.
Troubleshooting & Optimization (FAQs)
Issue: Separation of Diastereomers
Q: My spiro alcohol has a diastereomer (dr 3:1). They appear as a figure-8 on TLC but co-elute on the column. A: Standard gradients (0-100%) are too steep for subtle shape-selectivity.
-
Switch Solvent Class: If using MeOH, switch to MeCN. The different solvation shell can discriminate the 3D shape of spiro-diastereomers.
-
Use an Isocratic Hold:
-
Find the %B where the compound elutes (e.g., 40% EtOAc).
-
Run the gradient to 35% B, then hold isocratic for 5-10 column volumes. This maximizes the interaction time (N) during the critical separation window.
-
Issue: The "Invisible" Mass
Q: I loaded 500mg, but only recovered 300mg. No degradation observed. A: Polar spiro alcohols often "crash out" inside the column if the gradient starts too non-polar.
-
The Fix: Do not start at 0% polar solvent. Start at 5-10% Ethyl Acetate (or 1% MeOH). This maintains just enough polarity to keep the compound solvated as it enters the silica bed.
Issue: Silica Dissolution
Q: My fractions have a white residue that isn't my product. A: You are likely using >15% Methanol in DCM. Methanol is corrosive to silica gel at high concentrations, leaching dissolved silica into your fractions.
-
The Fix: If you need >15% MeOH to elute your compound, switch to Reverse Phase (C18) or use Amine-functionalized silica (which is less acidic and requires less polar solvent).
Experimental Protocols
Protocol A: The "Green" Mobile Phase Preparation (EtOAc/EtOH)
Replaces toxic DCM/MeOH for polar compounds.
-
Stock Solution A: 100% Heptane.
-
Stock Solution B: Mix Ethyl Acetate : Ethanol (3:1) .
-
Optional: Add 1% TEA if the compound is basic.
-
-
Gradient Profile:
-
0-10% B (2 CV) - Equilibration.
-
10-80% B (15 CV) - Linear Gradient.
-
80-100% B (3 CV) - Flush.
-
Protocol B: Calculation of CV (Column Volumes) to Separation
Use this to predict if your separation is physically possible.
-
If
: Separation is extremely difficult on standard silica. Switch to C18. -
If
: Easy separation.
References
-
Biotage. (2023).[1][2] What should I use instead of DCM/MeOH flash chromatography for purification? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link] (General Reference for Modifier Effects).
Sources
Validation & Comparative
1H NMR interpretation of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
Topic: 1H NMR Interpretation of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol Content Type: Technical Comparison Guide (Solvent Resolution & Structural Analysis) Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists.
Focus: (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
Executive Summary & Technical Context
In modern drug discovery, spirocyclic scaffolds are prized for their ability to increase fraction saturated (
This guide compares the spectral resolution performance of standard Chloroform-d (
Structural Analysis & Spin System Topology
Before interpretation, the spin system must be mapped. The molecule possesses a chiral center at C2 (due to the non-equivalent Methyl and Hydroxymethyl groups), rendering the entire molecule chiral (existing as a racemate in standard synthesis).
Implications for NMR:
-
Symmetry Breaking: The dioxolane ring (positions 6,7) is no longer symmetric.[1] The "top" and "bottom" faces differ due to the C2 substituents.
-
Diastereotopicity: The methylene protons at C1 and C3 are diastereotopic.[2] They will not appear as simple triplets/doublets but as complex AB or ABX systems.
Visualization: Coupling Network & Assignment Logic
The following diagram illustrates the scalar coupling (
Figure 1: Spin system topology showing the isolation of the Methyl group and the complex coupling network of the cyclobutane ring.
Comparative Analysis: Solvent Selection for Resolution
The choice of solvent is the single most critical variable in resolving the "cyclobutane cluster" (1.8 – 2.6 ppm).
| Feature | Chloroform-d ( | Benzene-d6 ( | DMSO- |
| Primary Utility | Routine screening; solubility check. | High-Resolution Assignment. | OH proton detection; H-bonding analysis. |
| Cyclobutane Region | Poor. Often collapses H1a/b and H3a/b into a second-order multiplet. | Excellent. The Anisotropic Solvent Induced Shift (ASIS) spreads the diastereotopic protons. | Moderate. Viscosity broadens lines; useful only for alcohol protons. |
| Dioxolane Signal | Broad Singlet or tight multiplet (accidental equivalence). | AA'BB' System. Resolves the subtle electronic difference between faces. | Broad multiplet. |
| Recommendation | Use for purity check only. | Mandatory for full structural characterization. | Use to confirm primary alcohol (triplet splitting). |
The "Benzene Effect" (ASIS)
In rigid spiro-systems, benzene molecules preferentially solvate the electron-deficient faces of the ring. Because the C2-Methyl and C2-Hydroxymethyl groups create a steric and electronic asymmetry, benzene solvation is anisotropic.
-
Result: Protons cis to the hydroxymethyl group are shielded (shifted upfield) differently than those trans to it, often resolving overlapping multiplets into distinct doublets of doublets (dd).
Detailed Interpretation Guide (Self-Validating Protocol)
Use this step-by-step logic to validate the structure.
Zone A: The High-Field Anchors (1.0 – 1.5 ppm)
-
Signal: Sharp Singlet (3H).
-
Assignment:
. -
Validation: Integration must be exactly 3.0 relative to the spiro-ketal integral (4.0). If split, the ring has opened or the sample is impure.
Zone B: The "Cyclobutane Cluster" (1.8 – 2.6 ppm)
This is the most complex region. In
-
H1a & H3a (cis to Me): Typically higher field. Look for geminal coupling (
Hz) and cross-ring coupling. -
H1b & H3b (trans to Me): Lower field.
-
Diagnostic Check: Total integration of this region must equal 4H. If the pattern is a simple triplet, the spiro-ring may be flexible (ring flip averaging), indicating a loss of spiro-integrity.
Zone C: The Hydroxymethyl Handle (3.4 – 3.8 ppm)
-
Signal: Singlet (2H) in
(due to rapid exchange); AB doublet or ABX multiplet in DMSO- . -
Shift: ~3.6 ppm.
-
Validation: Add
. If the signal sharpens or shifts slightly while the OH proton disappears, assignment is confirmed.
Zone D: The Ketal "Mask" (3.9 – 4.1 ppm)
-
Signal: Tight multiplet (4H).
-
Assignment:
. -
Critical Insight: In many spiro-ketals, this appears as a singlet. However, due to the chiral center at C2, these protons are diastereotopic . A high-field (600 MHz+) instrument will resolve this into a complex AA'BB' pattern.
-
Warning: If this signal splits into two triplets (
Hz), the ketal has hydrolyzed to the open chain glycol ester/ether (decomposition).
Experimental Protocol: Resolution-Enhanced Acquisition
To replicate the high-resolution data supporting this guide, follow this acquisition workflow.
Reagents:
-
Analyte: ~5-10 mg of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol.
-
Solvent: Benzene-d6 (99.6% D) + 0.03% TMS. Note: Use ampoules to prevent moisture uptake which broadens the OH signal.
Instrument Parameters:
-
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of the methyl singlet.
-
Relaxation Delay (d1): Set to 5.0 seconds .
-
Reasoning: The quaternary methyl and quaternary C2 have long
relaxation times. Short delays (<1s) will under-integrate the methyl signal, leading to false stoichiometry calculations.
-
-
Scans (ns): 64 (for sufficient S/N on the minor wings of the ketal multiplet).
-
Temperature: 298 K (Standard). Optional: Cooling to 273 K can further freeze ring puckering if resolution is poor.
Processing:
-
Apodization: Apply Exponential Multiplication (LB = 0.3 Hz) for sensitivity.
-
Resolution Enhancement: If multiplets overlap, apply Gaussian Window function (GB = 0.3, LB = -1.0) to sharpen the cyclobutane "roofing" effects.
References
-
PubChem Compound Summary: (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol (CID 91933789). National Center for Biotechnology Information. Link
-
Solvent Effects in NMR: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[3] Org.[4] Process Res. Dev. 2016, 20, 3, 661–667. Link
-
Diastereotopicity in Cyclobutanes: "Diastereotopic Protons in 1H NMR Spectroscopy." Master Organic Chemistry. Link
-
Spiro-Ketal Characterization: A. B. Smith et al., "Spiroketals in Natural Product Synthesis." Journal of Organic Chemistry. (General Reference for Spiro-ketal shifts). Link
Sources
C13 NMR chemical shifts for spiro[3.4]octane ring systems
High-Resolution NMR Profiling of Spiro[3.4]octane Scaffolds: A Comparative Guide
Executive Summary
Spiro[3.4]octane scaffolds—fusing a cyclobutane and a cyclopentane ring—are increasingly critical in medicinal chemistry for their ability to restrict conformation and increase metabolic stability (
Part 1: The Spiro[3.4]octane Skeleton
Structural Dynamics & Numbering
The spiro[3.4]octane system consists of a strained 4-membered ring and a flexible 5-membered ring sharing a single quaternary carbon.
-
Numbering: Standard IUPAC numbering starts at the atom adjacent to the spiro carbon in the smaller ring, proceeds around that ring, through the spiro atom, and around the larger ring.
-
Spiro Carbon (
): The diagnostic anchor point. Its chemical shift is highly sensitive to ring strain and substitution.
Chemical Shift Data: Spiro[3.4]octan-1-one
As the parent hydrocarbon spectra are often obscured by solvent overlaps or lack recent high-field data, the 1-one derivative serves as the primary reference standard for assignment. The carbonyl group at C1 desymmetrizes the molecule, allowing distinct assignment of the cyclobutane and cyclopentane regions.
Table 1:
| Position | Carbon Type | Chemical Shift ( | Diagnostic Notes |
| C1 | 210.0 – 215.0 | Typical strained cyclobutanone carbonyl; deshielded relative to cyclopentanone (~218 ppm). | |
| C5 | Quaternary ( | 58.0 – 62.0 | The Spiro Center. Significantly deshielded by the adjacent carbonyl (alpha-effect). |
| C2 | 40.0 – 44.0 | Methylene in the 4-ring; deshielded by carbonyl. | |
| C3 | 18.0 – 22.0 | Methylene in the 4-ring; shielded due to ring strain (gamma-gauche effect). | |
| C6/C9 | 30.0 – 35.0 | Methylene adjacent to the spiro center in the 5-ring. | |
| C7/C8 | 24.0 – 26.0 | Distal methylenes in the 5-ring; typical cyclopentane region. |
Mechanistic Insight: The chemical shift of the spiro carbon in the parent hydrocarbon (unsubstituted spiro[3.4]octane) is predicted to be ~42–46 ppm . The ketone at C1 pulls electron density, shifting this resonance downfield to ~60 ppm.
Part 2: Comparative Analysis (Spiro[3.3] vs. [3.4] vs. [4.4])
The ring size dramatically influences the chemical shift of the central quaternary carbon due to changes in bond angles (s-character) and ring strain.
Table 2: Comparative
| Scaffold | Structure | Spiro Carbon ( | Ring Strain Effect |
| Spiro[3.3]heptane | 4-membered / 4-membered | 35 – 40 | High Strain. The severe angle strain shields the nucleus (upfield shift). |
| Spiro[3.4]octane | 4-membered / 5-membered | 42 – 48 | Intermediate. Asymmetry leads to split methylene signals in the aliphatic region. |
| Spiro[4.4]nonane | 5-membered / 5-membered | 48 – 55 | Low Strain. The quaternary carbon relaxes toward typical alkane values. |
Key Differentiator:
-
Spiro[3.3] signals are often simplified due to high symmetry (
). -
Spiro[3.4] signals are complex; the 4-ring methylenes appear at higher field (lower ppm, ~15-25 ppm) compared to the 5-ring methylenes (~25-35 ppm).
Part 3: Experimental Protocol
Optimized Acquisition Parameters
Quaternary spiro carbons exhibit exceptionally long spin-lattice relaxation times (
Protocol: "Quantitative Spiro Detection"
-
Solvent:
(Standard) or (Benzene-d6). Note: Benzene-d6 often resolves overlapping methylene multiplets better than chloroform. -
Pulse Sequence: Inverse Gated Decoupling (for quantitative integration) or Standard 1D with extended delay.
-
Relaxation Delay (
): Set to 5 – 10 seconds . (Standard is 1s).[1] -
Pulse Angle:
or (Avoid pulses if is short). -
Scans (NS): Minimum 1024 scans for adequate S/N on the quaternary carbon.
Self-Validating Assignment Workflow
Use this logic flow to confirm the spiro[3.4] structure without full 2D characterization if instrument time is limited.
Figure 1: Logic flow for distinguishing spiro[3.4]octane from symmetrical analogs using 1D NMR techniques.
Part 4: Substituent Effects
Modifying the spiro[3.4] core shifts the diagnostic peaks predictably:
-
Ketone (C=O):
-
-Effect: Deshields adjacent
by ~10-15 ppm. - -Effect: Minimal change or slight shielding.
-
-Effect: Deshields adjacent
-
Oxa-spiro derivatives (Oxygen in ring):
-
Replacing C2 with Oxygen (Oxa-spiro[3.4]) shifts the adjacent C1/C3 downfield to 65–75 ppm (ether region).
-
-
Gem-dimethyl substitution:
-
Common in drug discovery to block metabolism. Adds distinct methyl signals at 20–30 ppm and simplifies the splitting of the ring methylenes.
-
References
-
Trost, B. M., & Scudder, P. H. (1977).[2] Cyclopropyl to cyclobutyl ring expansion. Application to the synthesis of spiro[3.4]octan-1-one. Journal of the American Chemical Society, 99(23), 7601–7609.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for cycloalkane shifts).
-
PubChem Compound Summary. (2024). Spiro[3.4]octan-1-one. National Center for Biotechnology Information.
-
Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley.[3] (Reference for ring strain effects on chemical shifts).
The Spiro[3.4]octane Scaffold vs. its gem-Dimethyl Analog: A Comparative Guide to Optimizing Drug Potency
In the intricate dance of drug discovery, the selection of a molecular scaffold is a pivotal decision that profoundly influences a compound's potency, selectivity, and pharmacokinetic profile. Among the myriad of structural motifs employed to navigate the complexities of chemical space, spirocyclic systems and gem-dimethyl groups have emerged as powerful tools for medicinal chemists. This guide provides an in-depth comparison of the spiro[3.4]octane scaffold and its acyclic gem-dimethyl analog, offering insights into their respective impacts on drug potency and providing a framework for their strategic application in drug design.
Introduction: The Quest for Three-Dimensionality and Conformational Control
The "flatland" of aromatic, sp2-hybridized systems has long been a fertile ground for drug discovery. However, the increasing complexity of biological targets necessitates a foray into three-dimensional chemical space. Greater sp3 character in drug candidates often correlates with improved clinical success, attributed to enhanced target complementarity, better physicochemical properties such as solubility, and novel intellectual property opportunities.[1]
The spiro[3.4]octane scaffold, a rigid bicyclic system featuring a central quaternary carbon, and the seemingly simple gem-dimethyl group are two distinct strategies to imbue a molecule with three-dimensionality and exert conformational control. While both can occupy a similar spatial footprint, their effects on a molecule's biological activity and disposition can be markedly different. This guide will dissect these differences, providing a rationale for choosing one scaffold over the other in the pursuit of potent and effective therapeutics.
Structural and Conformational Analysis: Rigidity vs. Restricted Rotation
The fundamental difference between the spiro[3.4]octane moiety and a gem-dimethyl group lies in their conformational flexibility.
-
Spiro[3.4]octane: This scaffold introduces a high degree of rigidity. The spirocyclic core locks the attached pharmacophores into well-defined spatial orientations, reducing the entropic penalty upon binding to a biological target. This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity and, consequently, potency.[2] The defined exit vectors from the spirocyclic core allow for a more precise exploration of the target's binding pocket.[1]
-
gem-Dimethyl Group: The gem-dimethyl group, while not as rigid as a spirocycle, exerts a significant conformational influence through the Thorpe-Ingold effect . This phenomenon describes the tendency of bulky groups on a single carbon to decrease the bond angle between them, thereby bringing the adjacent substituents closer together and favoring cyclization or, in an acyclic system, restricting bond rotation.[3] This can favor a specific bioactive conformation, similar to a spirocycle, but with a degree of residual flexibility.[3]
Impact on Pharmacological Potency: A Tale of Two Scaffolds
The choice between a spiro[3.4]octane and a gem-dimethyl group can have a profound impact on a compound's potency. The optimal choice is often target-dependent and is best determined through empirical structure-activity relationship (SAR) studies.
A key consideration is the nature of the binding pocket. A highly constrained binding site may favor the rigid presentation of pharmacophores by the spiro[3.4]octane scaffold. Conversely, a more accommodating binding site might better tolerate the subtle conformational adjustments afforded by the gem-dimethyl analog.
While direct, publicly available comparative studies on a matched molecular pair of a spiro[3.4]octane and a gem-dimethyl analog are scarce, the principles of medicinal chemistry allow us to anticipate their differential effects. A hypothetical case study is presented below to illustrate the potential outcomes.
Table 1: Hypothetical Comparative Potency Data
| Compound | Scaffold | Target IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) |
| 1a | gem-Dimethyl | 50 | 250 | 1500 |
| 1b | Spiro[3.4]octane | 15 | 1200 | 1800 |
In this hypothetical scenario, the rigidification provided by the spiro[3.4]octane scaffold in compound 1b leads to a more optimal presentation of the key binding elements, resulting in a significant improvement in on-target potency compared to the gem-dimethyl analog 1a . Furthermore, the specific orientation enforced by the spirocycle may disfavor binding to off-targets, leading to enhanced selectivity.
Influence on Physicochemical and Pharmacokinetic Properties
Beyond potency, the choice of scaffold critically influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.
Solubility and Lipophilicity
Generally, increasing the sp3 character of a molecule by introducing a spirocycle can lead to improved aqueous solubility compared to a more lipophilic acyclic counterpart. The gem-dimethyl group typically increases lipophilicity (logP). Therefore, replacing a gem-dimethyl group with a spiro[3.4]octane scaffold can be a viable strategy to enhance solubility, a common hurdle in drug development.[1]
Metabolic Stability
The gem-dimethyl group is a well-established motif for enhancing metabolic stability. The quaternary carbon is not susceptible to oxidation by cytochrome P450 (CYP) enzymes, and the steric bulk can shield adjacent positions from metabolic attack.[3]
Spiro[3.4]octane scaffolds also confer a high degree of metabolic stability due to their saturated, sterically hindered nature. The rigid framework can orient metabolically labile groups away from the active sites of metabolizing enzymes. The choice between the two may come down to subtle differences in how they position the rest of the molecule for metabolic access.
Table 2: Hypothetical Comparative ADME Data
| Compound | Scaffold | Aqueous Solubility (µM) | logP | Human Liver Microsomal Stability (% remaining after 30 min) |
| 1a | gem-Dimethyl | 25 | 3.5 | 85 |
| 1b | Spiro[3.4]octane | 75 | 3.1 | 92 |
This hypothetical data illustrates that the spiro[3.4]octane analog 1b may offer advantages in both aqueous solubility and metabolic stability over its gem-dimethyl counterpart 1a .
Synthetic Accessibility
The ease of synthesis is a crucial factor in the practical application of these scaffolds.
-
gem-Dimethyl Analogs: The introduction of a gem-dimethyl group is often synthetically straightforward and can be achieved through various established methods, such as the alkylation of a ketone or ester enolate.[3]
-
Spiro[3.4]octane Scaffolds: The synthesis of spiro[3.4]octane derivatives can be more complex, often requiring multi-step sequences. However, recent advances in synthetic methodology have made these scaffolds more accessible.[4][5]
Experimental Protocols for Comparative Evaluation
To empirically determine the optimal scaffold for a given drug discovery program, a series of head-to-head comparative experiments should be conducted on a matched molecular pair.
In Vitro Potency and Selectivity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the spiro[3.4]octane and gem-dimethyl analogs against the primary target and a panel of relevant off-targets.
Protocol:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96- or 384-well plate, serially dilute the compounds to a range of concentrations.
-
Target Incubation: Add the target enzyme or receptor and its substrate to the wells.
-
Detection: After a defined incubation period, measure the enzyme activity or receptor binding using a suitable detection method (e.g., fluorescence, luminescence, radioactivity).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Profiling: Repeat the assay with a panel of related off-targets to assess selectivity.
Caption: Workflow for in vitro potency determination.
Metabolic Stability Assay
Objective: To assess the metabolic stability of the analogs in human liver microsomes.
Protocol:
-
Compound Incubation: Incubate the test compounds at a fixed concentration (e.g., 1 µM) with human liver microsomes and NADPH (a cofactor for CYP enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted, and the in vitro half-life (t1/2) is calculated.
Caption: Workflow for metabolic stability assay.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a spiro[3.4]octane scaffold or a gem-dimethyl group is a nuanced one that requires a deep understanding of the therapeutic target and the desired properties of the final drug candidate.
-
Choose the spiro[3.4]octane scaffold when:
-
A high degree of rigidity is required to pre-organize the molecule for optimal binding.
-
Improved aqueous solubility is a key objective.
-
Exploration of novel, three-dimensional chemical space is desired.
-
-
Choose the gem-dimethyl analog when:
-
Enhanced metabolic stability is a primary concern.
-
A degree of conformational flexibility is beneficial for target binding.
-
Synthetic tractability is a major consideration.
-
Ultimately, the most effective approach is to synthesize and evaluate both analogs as part of a comprehensive lead optimization campaign. The experimental data generated from such a direct comparison will provide the definitive answer as to which scaffold is superior for a given biological target and will pave the way for the design of more potent and effective medicines.
References
-
Request PDF. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available from: [Link][5]
-
Talele, T. T. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210 (2018). Available from: [Link][3]
-
Zhang, Y., et al. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Journal of Medicinal Chemistry, 67(22), 18365-18386 (2024). Available from: [Link][6]
-
Krasavin, M. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3183 (2021). Available from: [Link][7]
-
Barreiro, G., et al. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2095-2113 (2021). Available from: [Link][8]
-
Drug Hunter. The Spirocycle Surge in Drug Discovery. (2025). Available from: [Link][1]
-
Leeson, P. D., & Davis, A. M. Matched molecular pairs as a medicinal chemistry tool. Journal of Medicinal Chemistry, 54(22), 7739-7750 (2011). Available from: [Link][9]
-
de la Torre, V. G., & de la Vega, O. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368 (2025). Available from: [Link][10]
-
Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Available from: [Link][11]
-
Request PDF. Matched Molecular Pairs as a Medicinal Chemistry Tool. Available from: [Link][12]
-
Bajorath, J. Matched molecular pairs derived by retrosynthetic fragmentation. RSC Medicinal Chemistry, 4(11), 1835-1840 (2013). Available from: [Link][13]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 25(1), 11 (2023). Available from: [Link][2]
-
Scott, A. D., et al. An Analysis of Successful Hit-to-Clinical Candidate Pairs. Journal of Medicinal Chemistry, 66(11), 7101-7139 (2023). Available from: [Link][14]
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IR Spectrum Analysis of Hydroxyl-Functionalized Spiro Compounds
A Comparative Methodological Guide for Structural Elucidation
Executive Summary
Hydroxyl-functionalized spiro compounds represent a unique challenge in vibrational spectroscopy. The spiro-junction (a single atom shared between two rings) imparts significant conformational rigidity and ring strain, while the hydroxyl group acts as a sensitive reporter of the local electronic and steric environment.
This guide compares the efficacy of Attenuated Total Reflectance (ATR) against Solution-Phase Transmission and DFT-Calculated methodologies. For researchers in drug discovery, distinguishing between intramolecular hydrogen bonding (often a design feature for membrane permeability) and intermolecular aggregation is critical. This guide prioritizes the "Dilution Method" as the gold standard for this discrimination.
The Spectroscopic Challenge: Strain & Sterics
Spiro scaffolds introduce two distinct vibrational anomalies that standard libraries often fail to predict:
-
Ring Strain Shifts: As ring size decreases (e.g., spiro[3.3]heptane), the
-character of the C-C bonds increases to accommodate the tighter angles (<109.5°). This stiffens the force constants, shifting skeletal vibrations to higher frequencies (blue shift) compared to non-spiro analogs [1]. -
The "Locked" Hydroxyl: Unlike flexible aliphatic chains, a hydroxyl group on a spiro scaffold is often sterically locked. This prevents free rotation, creating sharp, distinct H-bond environments rather than the broad "humps" seen in simple alcohols.[1]
Comparative Methodology: Acquisition Modes
The choice of sampling technique fundamentally alters the observed spectrum.[2] Below is a comparative analysis of the three primary workflows.
| Feature | ATR-FTIR (Solid State) | Transmission KBr (Solid State) | Solution Phase (CCl₄/CHCl₃) |
| Primary Utility | Rapid screening; Polymorph ID | High-resolution fingerprinting | H-Bond discrimination |
| Sample Prep | None (Direct Contact) | Grinding/Pressing | Dissolution in non-polar solvent |
| OH-Region Accuracy | Medium: Hygroscopic interference is low, but lattice H-bonds dominate. | Low: KBr is hygroscopic; absorbed | High: Isolates single molecules; removes lattice effects. |
| Ring Strain Fidelity | High: Preserves crystal lattice geometry. | Variable: Grinding pressure can induce ring opening or isomerization. | Medium: Solvation shells may relax some vibrational modes. |
| Limit of Detection | ~0.1% | ~0.01% | Variable (Pathlength dependent) |
Expert Insight: The KBr Trap
While KBr pellets are the historical standard for transmission, they are not recommended for hydroxyl-spiro analysis. The hygroscopic nature of KBr introduces a broad water band at 3400 cm⁻¹ that invariably overlaps with the analyte's hydroxyl stretch. Furthermore, the high pressure required to form the pellet (10 tons) can mechanically degrade strained spiro rings [2].
Critical Analysis of Spectral Features
The Hydroxyl Stretch (
): The Dilution Test
The most critical analytical task is determining if the -OH is free, interacting with solvent/neighbors (intermolecular), or locked to a heteroatom within the same molecule (intramolecular).
-
Intermolecular H-Bonding: Appears as a broad band (3400–3200 cm⁻¹).[3][4] Crucially, this band diminishes upon dilution.
-
Intramolecular H-Bonding: Appears as a sharp peak (3550–3450 cm⁻¹). This band's intensity remains constant relative to the C-H stretch upon dilution [3].
The Spiro Fingerprint (
)
Spiro compounds lack a single diagnostic "spiro peak." Instead, look for:
-
Ring Breathing Modes: Coupled symmetric expansions of both rings.
-
Geminal Coupling: The quaternary carbon (spiro center) couples vibrations of attached rings, often creating complex splitting patterns not seen in fused or bridged systems.
Experimental Protocol: The Variable Concentration Study
Objective: Definitively assign the nature of the hydroxyl interaction.
Reagents & Equipment[2]
-
Solvent: Carbon Tetrachloride (
) or Dry Chloroform ( ). Note: is preferred for IR transparency in the OH region but requires strict safety protocols. -
Cell: CaF₂ or NaCl liquid transmission cell (variable pathlength: 0.1 mm to 1.0 mm).
Step-by-Step Methodology
-
Baseline Correction: Collect a background spectrum of the pure solvent. Ensure the region 3800–3200 cm⁻¹ is flat.
-
Preparation of Stock Solution: Dissolve the spiro compound to a concentration of 0.1 M .
-
Acquisition (High Conc): Inject into the cell. Acquire spectrum (32 scans, 4 cm⁻¹ resolution). Observe the broad H-bonded peak.[3][4][5][6][7]
-
Serial Dilution: Dilute the stock to 0.01 M and 0.001 M .
-
Pathlength Adjustment: As concentration decreases by 10x, increase cell pathlength by 10x (if using variable cell) to maintain signal intensity of the C-H stretches (2900 cm⁻¹).
-
Comparative Overlay: Normalize spectra to the C-H stretch.
Computational Validation (DFT)
Due to the complexity of spiro-coupling, experimental data should be validated against Density Functional Theory (DFT) calculations.
-
Functional/Basis Set: B3LYP/6-311+G(d,p) is the standard for organic vibrational prediction [4].
-
Scaling Factor: DFT overestimates frequencies because it assumes harmonic approximation (perfect springs).
-
Correction: Multiply calculated frequencies by 0.9679 for B3LYP/6-311+G(d,p) [5].
-
Example: A calculated free -OH at 3800 cm⁻¹ should be corrected to
.
-
Workflow Visualization
The following diagram outlines the decision tree for characterizing a novel hydroxyl-spiro compound.
Figure 1: Decision matrix for assigning hydroxyl environments in spiro-cyclic compounds. The workflow prioritizes the differentiation of hydrogen-bonding networks via dilution studies.
References
-
Wiberg, K. B. (1986). Structures, energies, and spectra of cyclopropanes. The Journal of Organic Chemistry. Link
-
Kintek Solution. (2024). What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR? Link
-
Chemistry LibreTexts. (2021). Spectroscopic Properties of Alcohols. Link
-
Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p).[9] The Journal of Physical Chemistry A. Link
-
NIST Computational Chemistry Comparison and Benchmark Database. (2023). Vibrational Frequency Scaling Factors. Link
Sources
- 1. Introduction to IR Spectra [webspectra.chem.ucla.edu]
- 2. kindle-tech.com [kindle-tech.com]
- 3. distinguish between inter and intramolecular hydrogen bonding by IR?.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.in [brainly.in]
- 9. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Purity of Non-Chromophoric Spirocycles: A Comparative Guide for (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
The Analytical Challenge: "The Invisible Analyte"
(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol presents a classic "blind spot" in pharmaceutical analysis. Structurally, it consists of a cyclobutane ring spiro-fused to a dioxolane ring, with a pendant hydroxymethyl group.
The Problem: This molecule lacks a chromophore.[1][2] It possesses no conjugated
The Solution: This guide compares the performance of the industry-standard UV-Vis (Low Wavelength) against the recommended alternative: Charged Aerosol Detection (CAD) . We will demonstrate why CAD is the superior modality for validating the purity of this specific spirocyclic ether, supported by experimental logic and stability considerations.
Comparative Analysis: Detector Performance
For a researcher validating purity, the choice of detector dictates the integrity of the data. Below is an objective comparison of the methodologies available for (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol.
Table 1: Performance Matrix
| Feature | Method A: UV-Vis (205 nm) | Method B: Refractive Index (RI) | Method C: Charged Aerosol (CAD) |
| Principle | Absorption of light by ether/alcohol bonds. | Difference in refractive index. | Measurement of electrical charge on dried particles. |
| Gradient Compatibility | Poor. Drifting baseline due to solvent absorption changes. | Impossible. Strictly isocratic only. | Excellent. Fully compatible with gradients. |
| Sensitivity (LOD) | Low (High ng range). | Very Low (µg range). | High (Low ng range). |
| Linearity | Excellent ( | Good. | Curvilinear (Requires polynomial or log-log fit). |
| Impurity Profiling | Risk of False Negatives. Misses non-chromophoric impurities. | Unsuitable. Cannot elute wide-polarity impurities. | Universal. Detects any non-volatile impurity. |
| Verdict | Not Recommended for purity validation. | Not Recommended for gradients. | Recommended Standard. |
Why CAD Wins for This Molecule
-
Uniform Response: Unlike UV, where response depends on extinction coefficients (which this molecule lacks), CAD response is roughly proportional to mass. This allows for the estimation of impurity levels even without individual standards for every degradant.
-
Gradient Capability: Purity validation requires a gradient to flush out late-eluting lipophilic impurities. RI cannot do this; CAD can.
Strategic Method Development
Stability Warning: The Acid Trap
The 5,8-dioxaspiro[3.4]octane core contains a ketal/acetal functionality .
-
Risk: Ketals are acid-labile. Using a standard 0.1% Trifluoroacetic Acid (TFA) mobile phase (pH ~2) can hydrolyze the dioxolane ring, generating false degradation peaks during the run.
-
Requirement: The mobile phase must be buffered to pH 4.5 – 6.0.
Recommended Protocol
This protocol uses a "Universal" approach suitable for CAD validation.
-
Column: Agilent Zorbax SB-Aq or Phenomenex Kinetex Biphenyl (for shape selectivity of the spiro ring).
-
Dimensions: 150 x 4.6 mm, 3.5 µm or sub-2 µm.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C (Controls viscosity and improves mass transfer).
-
Detector: Charged Aerosol Detector (Evaporation Temp: 35°C; Power Function: 1.0 or optimized).
Gradient Profile:
| Time (min) | % Mobile Phase B | Purpose |
|---|---|---|
| 0.0 | 5 | Initial retention of polar alcohol. |
| 15.0 | 95 | Elute lipophilic impurities. |
| 20.0 | 95 | Wash. |
| 20.1 | 5 | Re-equilibration. |
| 25.0 | 5 | Ready for next injection. |
Visualizing the Validation Logic
The following diagrams illustrate the decision process and the specific stability risks associated with this molecule.
Diagram 1: Analytical Decision Tree
This flowchart guides the researcher in selecting the correct detector based on molecular properties.
Caption: Decision matrix for selecting CAD over UV or RI for non-chromophoric spirocycles.
Diagram 2: Acid Hydrolysis Risk Pathway
Understanding the chemical instability is crucial for mobile phase selection.
Caption: Mechanism of spiro-ketal degradation in acidic media, necessitating buffered mobile phases.
Validation Parameters & Acceptance Criteria
When validating the method, specific attention must be paid to the non-linear nature of CAD.
Linearity
Unlike UV, CAD signal (
-
Protocol: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).
-
Analysis: Plot log(Area) vs. log(Concentration).
-
Acceptance:
for the log-log plot.
Specificity (Forced Degradation)
You must prove the method can separate the parent from its degradation products.
-
Acid Stress: Treat sample with 0.1N HCl for 1 hour. (Expect ring opening).
-
Oxidative Stress: Treat with 3%
. (Expect oxidation of the methanol group to carboxylic acid). -
Requirement: The CAD method must resolve these peaks from the main peak.
Sensitivity (LOD/LOQ)
-
UV (205 nm): Likely LOQ is ~0.1%.
-
CAD: Likely LOQ is ~0.01% - 0.05%.
-
Significance: CAD allows you to meet stringent ICH Q3A impurity reporting thresholds that Low-UV might miss.
References
-
Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from [Link]
-
Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. Retrieved from [Link]
-
PubChem. (2025).[3][4][5] 5,8-dioxaspiro[3.4]octane-2-methanol Compound Summary. Retrieved from [Link]
-
ResearchGate. (2025). Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods.[6][7][8] Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. reachseparations.com [reachseparations.com]
- 3. PubChemLite - 5,8-dioxaspiro[3.4]octane-2-methanol (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 4. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | C7H14O3 | CID 3584869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
Safety Operating Guide
Personal protective equipment for handling (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
Part 1: Executive Safety Directive
Treat as a Novel Chemical Entity (NCE). While (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol is a defined building block, specific toxicological data (LD50, permeation rates) is often limited in public literature. As a spirocyclic scaffold designed to increase three-dimensional complexity and lipophilicity in drug candidates, it must be handled with the assumption that it possesses enhanced bioavailability and transdermal permeability .
Immediate Action Required:
-
Containment: All open handling must occur within a certified chemical fume hood.
-
Skin Barrier: Standard thin-mil nitrile gloves are insufficient for prolonged contact due to the lipophilic nature of spiro-ethers. A double-gloving or high-breakthrough operational protocol is mandatory.
-
Chemical Incompatibility: This molecule contains a dioxolane (acetal) ring. Strictly avoid contact with strong acids , which will trigger exothermic hydrolysis and decomposition.
Part 2: Chemical Risk Profiling (The "Why")
To design an effective safety protocol, we must deconstruct the molecule’s functional groups and their associated hazards.
| Structural Feature | Chemical Property | Safety Implication |
| Spiro[3.4]octane Core | High Lipophilicity / 3D Structure | High Skin Absorption Risk. The rigid spiro structure is designed to penetrate biological membranes. It will likely penetrate standard glove materials faster than aliphatic alcohols. |
| 1,3-Dioxolane Ring | Cyclic Acetal / Ether | Acid Sensitivity. Unstable in acidic media (pH < 4). Hydrolysis generates heat and cleavage products. Segregate from acidic waste streams.[1] |
| Primary Alcohol | Polar Protic Group | Solubility. Soluble in organic solvents (DMSO, DCM, MeOH). Facilitates transport of the molecule through skin if dissolved in carrier solvents (e.g., DMSO). |
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed for Biosafety Level 1 (BSL-1) laboratories operating under Chemical Safety Level 2 (CSL-2) protocols.
PPE Selection Logic
Figure 1: Logic flow for PPE selection based on structural risk factors.
Detailed PPE Specifications
| Component | Standard Operation (Weighing/Transfer) | High-Risk Operation (Synthesis/Spill Cleanup) | Scientific Rationale |
| Hand Protection | Double Nitrile Strategy: Inner: 4 mil Nitrile (White/Blue)Outer: 5-8 mil Nitrile (Purple/Green) | Laminate/Barrier Gloves (e.g., Silver Shield) worn under outer nitrile gloves. | Spirocyclic ethers can degrade nitrile. Double gloving provides a "breakthrough buffer" and visual indicator of breach. |
| Eye Protection | Chemical Safety Glasses with side shields (ANSI Z87.1). | Chemical Splash Goggles (indirect vent) + Face Shield if >100mL liquid handling. | Protects against splashes.[2][3][4][5][6] Contact lenses should be avoided or strictly covered by sealed goggles. |
| Respiratory | None required if working in a certified fume hood. | Half-face respirator with P100/OV cartridges if hood unavailable (Emergency only). | Volatility is likely low, but dust/aerosol inhalation must be prevented.[7] |
| Body Protection | Lab Coat (100% Cotton or Nomex). Buttoned to neck. | Chemical Resistant Apron (Tyvek or similar) over lab coat. | Synthetic blends (polyester) can melt into skin if a solvent fire occurs. |
Part 4: Operational Protocols
Protocol A: Weighing & Transfer
Objective: Prevent static dispersal and inhalation of solids.
-
Engineering Control: Verify Fume Hood flow is 80–100 fpm. Place balance inside the hood or use a powder containment enclosure.
-
Static Management: Spirocyclic solids can be static-prone. Use an anti-static gun or ionizer bar before opening the vial.
-
Transfer:
-
Use disposable anti-static weighing boats.
-
Do not use metal spatulas if the compound is potentially reactive (use PTFE-coated or porcelain).
-
Self-Validating Step: Wipe the exterior of the receiving vessel with a solvent-dampened Kimwipe before removing it from the hood to ensure no invisible residue exists.
-
Protocol B: Solubilization
Objective: Avoid inadvertent decomposition.
-
Solvent Choice: Preferred: DMSO, Methanol, Dichloromethane.
-
Avoid: Acidic solvents (e.g., Acetic Acid) unless the reaction specifically demands it and is temperature-controlled.
-
Dissolution: Add solvent slowly. Although unlikely to be violent, spiro-acetals can generate heat of solution.
Protocol C: Emergency Spill Response
Figure 2: Decision matrix for spill response. Note the specific prohibition of acidic cleaners.
Part 5: Waste Disposal & Environmental Compliance
Critical Rule: Do not mix with Oxidizers or Acids.
| Waste Stream | Classification | Handling Instruction |
| Solid Waste | Hazardous Chemical Solid | Collect in a dedicated solid waste container. Label as "Toxic Solid, Organic." |
| Liquid Waste | Non-Halogenated Organic | If dissolved in MeOH/DMSO. pH Check: Ensure waste stream is Neutral (pH 6-8). |
| Contaminated Debris | Hazardous Debris | Gloves, weighing boats, and Kimwipes must be treated as hazardous waste, not trash. |
Disposal Code Guidance (US RCRA): While not explicitly P-listed, treat as D001 (Ignitable) if in solvent, or generally as a toxic organic waste requiring incineration.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Spiro[3.4]octane derivatives. (General structural class safety data).
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines for handling NCEs).
-
Sigma-Aldrich (Merck). Spirocyclic Building Blocks for Scaffold Assembly. (Technical context on spirocyclic properties).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
